4-Chloro-3,5-dinitrobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYABENEBOSULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174803 | |
| Record name | 4-Chloro-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-63-9 | |
| Record name | 4-Chloro-3,5-dinitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dinitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3,5-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3,5-dinitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-3,5-dinitrobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP9P28GYV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-dinitrobenzamide, a chemical compound of interest in various research and development sectors. This document is intended to serve as a core reference for professionals in the fields of chemistry, pharmacology, and materials science.
Core Physical and Chemical Properties
This compound is an aromatic compound characterized by the presence of a benzamide functional group substituted with a chlorine atom and two nitro groups. These substitutions significantly influence its chemical reactivity and physical characteristics.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound that have been reported in the scientific literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₅ | PubChem[1] |
| Molecular Weight | 245.58 g/mol | PubChem[1] |
| Melting Point | 186 °C | Guidechem[2] |
| Boiling Point | 319.1 °C at 760 mmHg | Guidechem[2] |
| Density | 1.708 g/cm³ | Guidechem[2] |
| Vapor Pressure | 0.000346 mmHg at 25°C | Guidechem[2] |
| Flash Point | 146.8 °C | Guidechem[2] |
| Refractive Index | 1.661 | Guidechem[2] |
| XLogP3 | 1.8 | PubChem[1] |
| CAS Number | 20731-63-9 | PubChem[1], Guidechem[2] |
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds of similar nature are applicable. The following sections outline generalized, yet detailed, protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.[3] For a compound like this compound, the capillary method is a standard and reliable technique.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, typically to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.
Boiling Point Determination
Given the high boiling point of this compound, determination at atmospheric pressure may not always be feasible or advisable due to potential decomposition. Aromatic nitro compounds can be unstable at high temperatures.[5] Therefore, distillation under reduced pressure is the preferred method for determining the boiling point of such compounds.
Apparatus:
-
Distillation apparatus with a vacuum adapter
-
Heating mantle
-
Round-bottom flask
-
Thermometer
-
Vacuum pump and pressure gauge
Procedure:
-
Apparatus Assembly: A standard distillation setup is assembled, ensuring all joints are properly sealed for vacuum application.
-
Sample Introduction: A small quantity of this compound is placed in the round-bottom flask.
-
Vacuum Application: The system is evacuated to a specific, stable pressure, which is monitored by the pressure gauge.
-
Heating: The sample is heated gently and evenly using the heating mantle.
-
Boiling Point Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
-
Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or the Clausius-Clapeyron equation, though this is less accurate than direct measurement if the compound is stable.
Solubility Assessment
The solubility of a compound is a crucial parameter, especially in the context of drug development and formulation. A standard method for determining the solubility of a solid in a solvent is the shake-flask method.[6][7]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration device (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]
-
Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.
-
Concentration Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique. A calibration curve prepared with known concentrations of the compound is typically used for quantification.
-
Solubility Determination: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Workflows and Pathways
A thorough review of the available scientific literature and chemical databases did not yield any information regarding specific signaling pathways or complex experimental workflows involving this compound that would necessitate a graphical representation. Research on this compound has primarily focused on its synthesis and basic characterization. Therefore, no Graphviz diagrams are included in this guide. Should such information become available in the future, this section will be updated accordingly.
References
4-Chloro-3,5-dinitrobenzamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzamide, including its chemical properties, a generalized synthesis approach, and its potential biological relevance based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on the broader class of dinitrobenzamides.
Core Compound Information
Molecular Formula: C7H4ClN3O5[1]
Molecular Weight: 245.58 g/mol
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(=O)N | PubChem[1] |
| InChI | InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12) | PubChem[1] |
| InChIKey | XIYABENEBOSULF-UHFFFAOYSA-N | PubChem[1] |
| Melting Point | 186 °C | CAS Common Chemistry[2] |
Synthesis and Experimental Protocols
A plausible synthetic pathway would involve the conversion of 4-chloro-3,5-dinitrobenzoic acid to its corresponding acyl chloride, followed by amidation.
General Experimental Workflow for Dinitrobenzamide Synthesis
Caption: Generalized synthesis of this compound.
Methodology:
-
Acyl Chloride Formation: 4-Chloro-3,5-dinitrobenzoic acid would be refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form 4-chloro-3,5-dinitrobenzoyl chloride. The excess thionyl chloride is typically removed by distillation under reduced pressure.
-
Amidation: The resulting acyl chloride would then be reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent to yield the final product, this compound. The product would likely precipitate from the reaction mixture and could be purified by recrystallization.
Biological Activity and Potential Signaling Pathways
While there is no specific research on the biological activity of this compound, the broader class of dinitrobenzamides has been investigated for its antimycobacterial properties. Several studies suggest that these compounds may act as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.
The proposed mechanism involves the reductive activation of the nitro groups by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. This activation is thought to lead to the generation of reactive nitrogen species that could be responsible for the observed antimycobacterial effects.
Hypothesized Signaling Pathway for Dinitrobenzamide Derivatives
Caption: Proposed mechanism of action for dinitrobenzamide derivatives.
This proposed pathway highlights the potential for this compound to act as a prodrug that is activated within mycobacteria to inhibit essential cellular processes. Further research is required to validate this hypothesis for this specific compound.
Safety and Handling
Detailed toxicological data for this compound are not available. Based on the GHS information provided by the European Chemicals Agency (ECHA), this compound may cause an allergic skin reaction. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a chemical compound with defined physical properties. While specific experimental protocols and biological activity data are scarce, its structural similarity to other biologically active dinitrobenzamides suggests it may be a compound of interest for further investigation, particularly in the context of antimycobacterial drug discovery. The information provided in this guide serves as a starting point for researchers and professionals in the field of drug development.
References
Solubility Profile of 4-Chloro-3,5-dinitrobenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 4-Chloro-3,5-dinitrobenzamide. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information, presents standardized experimental protocols that can be employed to determine the solubility of this compound, and provides a generalized workflow for such a determination. While specific data for the target compound is not available, information on the closely related compound, 4-Chloro-3,5-dinitrobenzoic acid, is included for contextual reference, with the explicit clarification that these values are not directly transferable.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₇H₄ClN₃O₅[1][2]. Its structure consists of a benzamide core with a chloro and two nitro functional groups attached to the benzene ring. These functional groups are expected to influence its polarity and, consequently, its solubility in various organic solvents. The presence of the amide and nitro groups suggests the potential for hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity. Understanding the solubility of this compound is crucial for its application in areas such as chemical synthesis, materials science, and pharmaceutical research, where solvent selection is a critical parameter for reaction kinetics, purification, and formulation.
Quantitative Solubility Data
As of the latest search, no specific quantitative solubility data for this compound in any organic solvent has been published in the accessible scientific literature or chemical databases. Chemical suppliers such as Sigma-Aldrich explicitly state that they do not provide analytical data for this particular compound.
For contextual reference, the related compound 4-Chloro-3,5-dinitrobenzoic acid is noted to be generally soluble in organic solvents like ethanol and acetone and has limited solubility in water[3]. This information is provided for illustrative purposes only and should not be considered as a proxy for the solubility of this compound, as the difference between a carboxylic acid and a primary amide functional group can significantly impact solubility behavior.
The following table is provided as a template for researchers to populate once experimental data has been acquired.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Ethyl Acetate | ||||
| Toluene |
Experimental Protocols for Solubility Determination
To address the absence of data, researchers can employ several well-established methods to determine the solubility of this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.
Equilibrium Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A thermostatically controlled shaker or incubator is used for this purpose.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, the saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is crucial that this step is performed at the same temperature as the equilibration to prevent any change in solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.
Analytical Techniques for Quantification
This is a straightforward and absolute method that does not require calibration with a known standard of the solute.
Methodology:
-
A precisely measured volume of the saturated filtrate is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, the container with the dried residue is weighed again.
-
The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be calculated and expressed in terms of mass per volume of solvent (e.g., g/100 mL) or molarity.
This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The saturated filtrate is diluted with a known factor to bring its absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at the same λmax.
-
The concentration of the diluted sample is determined from the calibration curve, and the original concentration of the saturated solution is calculated by applying the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the solubility of an organic compound like this compound.
Caption: General workflow for determining the solubility of a solid organic compound.
Conclusion
There is a clear gap in the existing chemical literature regarding the quantitative solubility of this compound in organic solvents. This guide provides researchers with the necessary foundational knowledge and detailed experimental protocols, specifically the robust shake-flask method coupled with gravimetric or spectroscopic analysis, to systematically determine this important physicochemical property. The generation of such data would be a valuable contribution to the scientific community, aiding in the future research and application of this compound.
References
Spectroscopic Data of 4-Chloro-3,5-dinitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3,5-dinitrobenzamide, a compound of interest in various research and development domains. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics derived from its chemical structure, supported by established principles of NMR, IR, and Mass Spectrometry. This guide also outlines detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄ClN₃O₅ |
| Molecular Weight | 245.58 g/mol [1] |
| CAS Number | 20731-63-9[1] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C(=O)N[1] |
| InChI | InChI=1S/C7H4ClN3O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,(H2,9,12)[1] |
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.5 - 9.0 | Singlet | 2H | Aromatic C-H |
| ~ 7.5 - 8.5 (broad) | Singlet | 2H | Amide (-CONH₂) |
¹³C NMR (Carbon NMR) Predicted Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | Carbonyl (C=O) |
| ~ 148 - 152 | C-NO₂ |
| ~ 135 - 140 | C-Cl |
| ~ 125 - 130 | Aromatic C-H |
| ~ 120 - 125 | C-C=O |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (two bands) | N-H Stretch | Primary Amide (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |
| ~ 1680 | C=O Stretch (Amide I) | Amide (-CONH₂) |
| 1620 - 1580 | N-H Bend (Amide II) | Amide (-CONH₂) |
| 1550 - 1490 (asymmetric) | N-O Stretch | Nitro Group (-NO₂) |
| 1370 - 1330 (symmetric) | N-O Stretch | Nitro Group (-NO₂) |
| ~ 850 | C-Cl Stretch | Chloroalkane |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 245/247 | Molecular ion ([M]⁺) peak, showing isotopic pattern for one chlorine atom. |
| 229/231 | Loss of NH₂ radical ([M-NH₂]⁺) |
| 199/201 | Loss of NO₂ radical ([M-NO₂]⁺) |
| 183/185 | Loss of CONH₂ radical ([M-CONH₂]⁺) |
| 153 | Loss of Cl and NO₂ radicals |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (if using a direct insertion probe, the sample can be introduced as a solid).
-
Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
-
Data Processing: The resulting mass spectrum will display the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
The Synthetic Potential of 4-Chloro-3,5-dinitrobenzamide: A Technical Overview for Organic Chemists and Drug Discovery Professionals
While specific, documented applications of 4-chloro-3,5-dinitrobenzamide in organic synthesis are not extensively reported in publicly available scientific literature, its chemical structure strongly suggests a significant potential as a versatile building block, primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed theoretical framework for its application, drawing parallels with closely related and well-studied analogues, and outlines further potential transformations of its functional groups.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is anticipated to be nucleophilic aromatic substitution. The benzene ring is highly activated towards nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups (-NO2) positioned ortho and para to the chlorine atom. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of the chloride leaving group.
This reactivity is analogous to that of similar compounds such as 4-chloro-3,5-dinitrobenzotrifluoride and 4-chloro-3,5-dinitrobenzoic acid, for which SNAr reactions are well-documented. A wide array of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted 3,5-dinitrobenzamide derivatives.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext];
// Reactants
Reactants [label=<
this compound + Nu-
// Meisenheimer Complex
Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
// Product
Product [label=<
4-Substituted-3,5-dinitrobenzamide + Cl-
// Arrows Reactants -> Intermediate [label="+ Nu-"]; Intermediate -> Product [label="- Cl-"]; } केंदp Figure 1. Generalized workflow for the nucleophilic aromatic substitution (SNAr) of this compound.
Potential Nucleophiles and Resulting Products
| Nucleophile Class | Specific Examples | Expected Product Class | Potential Applications |
| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH), Water (H₂O) | 4-Alkoxy/Aryloxy/Hydroxy-3,5-dinitrobenzamides | Pharmaceutical intermediates, materials science |
| N-Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH), Anilines (ArNH₂), Hydrazine (N₂H₄) | 4-Amino/Anilino-3,5-dinitrobenzamides | Precursors to dyestuffs, biologically active molecules |
| S-Nucleophiles | Thiols (RSH), Thiophenols (ArSH) | 4-Thioether-3,5-dinitrobenzamides | Synthesis of sulfur-containing fine chemicals |
| C-Nucleophiles | Enolates, Organometallic reagents | 4-Alkyl/Aryl-3,5-dinitrobenzamides | Carbon-carbon bond formation for complex scaffolds |
Experimental Protocol: General Procedure for SNAr
While a specific protocol for this compound is not available, the following general procedure, adapted from reactions of analogous compounds, can be proposed:
-
Dissolution: Dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.
Synthesis of Heterocyclic Systems
A key potential application of this compound is in the synthesis of heterocyclic compounds. This can be achieved by reacting it with bifunctional nucleophiles, where an initial SNAr reaction is followed by an intramolecular cyclization.
dot graph "Heterocycle_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} केंदp Figure 2. Logical workflow for the synthesis of heterocyclic compounds.
Potential Heterocyclic Products
| Dinucleophile | Intermediate | Heterocyclic System |
| o-Phenylenediamine | N-(2-aminophenyl)-4-amino-3,5-dinitrobenzamide | Benzimidazole |
| o-Aminophenol | N-(2-hydroxyphenyl)-4-amino-3,5-dinitrobenzamide | Benzoxazole |
| o-Aminothiophenol | N-(2-mercaptophenyl)-4-amino-3,5-dinitrobenzamide | Benzothiazole |
Other Potential Transformations
Beyond SNAr, the other functional groups in this compound offer further avenues for synthetic modification.
Reduction of Nitro Groups
The two nitro groups can be selectively or fully reduced to amino groups using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 4-chloro-3,5-diaminobenzamide, a trifunctional building block with potential for polymerization or further derivatization. The resulting amino groups could also facilitate intramolecular cyclizations.
Amide Group Transformations
The primary amide group can undergo a variety of reactions:
-
Dehydration: Treatment with a dehydrating agent (e.g., POCl₃, SOCl₂) would likely yield 4-chloro-3,5-dinitrobenzonitrile , a precursor for other nitrogen-containing heterocycles.
-
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 4-chloro-3,5-dinitrobenzoic acid .
-
N-Alkylation/Arylation: The amide nitrogen can be derivatized, although this is generally less facile than reactions at the aromatic ring.
Applications in Drug Development
The 3,5-dinitrobenzamide scaffold is present in a number of compounds investigated for their biological activity, including antitubercular and anticancer agents. The ability to introduce a wide variety of substituents at the 4-position via SNAr makes this compound an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Navigating the Unseen Threat: A Technical Guide to the Safe Handling of 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and GHS hazard information for 4-Chloro-3,5-dinitrobenzamide. Given the limited publicly available data for this specific compound, this guide incorporates information from structurally related nitroaromatic compounds to offer a thorough understanding of the potential risks and necessary precautions. All quantitative data is presented in structured tables for clarity, and detailed experimental workflows are proposed based on established methodologies for assessing chemical hazards.
GHS Hazard Information and Classification
This compound is classified as a skin sensitizer.[1] The primary hazard associated with this compound is its potential to cause an allergic skin reaction upon contact.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] | ❗ | Warning |
Precautionary Statements:
A comprehensive set of precautionary statements should be followed to ensure safe handling and to mitigate the risk of exposure and allergic reactions. These include:
-
Prevention: P261, P272, P280[1]
-
Response: P302+P352, P321, P333+P317, P362+P364[1]
-
Disposal: P501[1]
It is imperative to consult the full Safety Data Sheet (SDS) for a complete list of precautionary measures before handling this compound.
Quantitative Data Summary
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Acute Oral Toxicity (LD50, rat) | Acute Dermal Toxicity (LD50, rabbit) |
| This compound | 20731-63-9 | 245.58[1] | 186 | Data not available | Data not available |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 393-75-9 | 270.55[2] | Data not available | 930 mg/kg[3] | 161 mg/kg[3] |
| 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 | 246.56[4] | 159-162 | Data not available | Data not available |
| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | 49-52 | 1070 mg/kg | 350 mg/kg |
| 3,5-Dinitrobenzoyl chloride | 99-33-2 | 230.56 | 68-70 | Data not available | Data not available |
Note: The provided toxicity data is for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.
Proposed Experimental Protocols for Safety Assessment
Due to the classification of this compound as a skin sensitizer, a thorough safety assessment is crucial. The following experimental workflows are proposed based on established OECD guidelines and modern in vitro and in silico methodologies to characterize its skin sensitization potential.
In Silico Assessment of Skin Sensitization Potential
An initial computational assessment can predict the skin sensitization potential based on the chemical structure. This can be achieved using Quantitative Structure-Activity Relationship (QSAR) models.
Methodology:
-
Obtain the chemical structure of this compound in a suitable format (e.g., SMILES).
-
Utilize validated QSAR software that incorporates models for skin sensitization (e.g., OECD QSAR Toolbox).
-
Input the chemical structure and run the prediction models.
-
Analyze the output to determine the predicted sensitization potential and identify any structural alerts.
In Vitro Assessment of Skin Sensitization
A battery of in vitro assays targeting key events in the Adverse Outcome Pathway (AOP) for skin sensitization should be employed for a comprehensive assessment.
Methodologies:
-
Direct Peptide Reactivity Assay (DPRA): This assay assesses the direct reactivity of the compound with model peptides, mimicking the initial molecular event of protein haptenation.
-
KeratinoSens™ Assay: This method measures the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in human keratinocytes, a key event in the cellular response to sensitizers.
-
Human Cell Line Activation Test (h-CLAT): This assay evaluates the activation of dendritic cells by measuring the expression of specific cell surface markers (CD54 and CD86) in a human monocytic cell line (THP-1).
Signaling Pathway: Adverse Outcome Pathway (AOP) for Skin Sensitization
The toxicological effect of a skin sensitizer like this compound can be understood through the framework of an Adverse Outcome Pathway (AOP). The AOP for skin sensitization outlines the sequence of events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.
The key events in this pathway are:
-
Molecular Initiating Event (MIE): The covalent binding of the chemical (hapten) to skin proteins.
-
Keratinocyte Activation: The haptenated proteins induce stress responses in keratinocytes, leading to the release of pro-inflammatory mediators.
-
Dendritic Cell Activation and Maturation: Dendritic cells (Langerhans cells) are activated by the inflammatory signals and the haptenated proteins.
-
T-cell Priming and Proliferation: Activated dendritic cells migrate to the lymph nodes and present the haptenated protein fragments to naive T-cells, leading to their activation and proliferation.
-
Adverse Outcome: Upon re-exposure, memory T-cells are rapidly activated, leading to an exaggerated inflammatory response known as allergic contact dermatitis.
Safe Handling and Storage Procedures
Given the hazardous nature of this compound and related compounds, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In case of exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
This guide provides a foundational understanding of the safety and handling of this compound. Researchers and professionals must always consult the most up-to-date Safety Data Sheet and institutional safety guidelines before commencing any work with this compound. A proactive and informed approach to safety is paramount when handling potentially hazardous materials.
References
- 1. This compound | C7H4ClN3O5 | CID 88673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3,5-dinitrobenzotrifluoride SDS - Download & Subscribe for Updates [sdsmanager.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-3,5-dinitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. This document details the necessary experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted aromatic compound characterized by a central benzene ring functionalized with a chloro group, two nitro groups, and a carboxamide group. The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to nucleophilic substitution, rendering it a versatile building block in the synthesis of more complex molecules. Its derivatives are of interest in the development of novel therapeutic agents and specialized polymers. This guide outlines a reliable two-step synthesis commencing from 4-chlorobenzoic acid.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the nitration of 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid. The subsequent step is the conversion of the carboxylic acid functionality to a primary amide.
Figure 1: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 4-chlorobenzoic acid | Fuming H₂SO₄, Fuming HNO₃ | 95 | 4 | ~87 |
| 2 | Amidation | 4-chloro-3,5-dinitrobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Aqueous Ammonia (NH₃) | Reflux (SOCl₂), 0-25 (NH₃) | 2-3 (SOCl₂), 1-2 (NH₃) | Not Reported |
Experimental Protocols
Step 1: Synthesis of 4-chloro-3,5-dinitrobenzoic acid
This procedure details the nitration of 4-chlorobenzoic acid to produce the key intermediate, 4-chloro-3,5-dinitrobenzoic acid.[1]
Materials:
-
4-chlorobenzoic acid (5 g)
-
20% Fuming sulfuric acid (20 mL)
-
Fuming nitric acid (18 mL)
-
Ice
-
Distilled water
Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 20 mL of 20% fuming sulfuric acid.
-
Cool the flask in an ice bath to approximately 15°C.
-
Slowly add 18 mL of fuming nitric acid through the dropping funnel while maintaining the temperature at around 15°C.
-
Once the addition of nitric acid is complete, slowly add 5 g of 4-chlorobenzoic acid to the mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 4 hours with constant stirring.[1]
-
After 4 hours, cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice with stirring.
-
A light yellow solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the washings are no longer acidic.
-
Dry the light yellow product to obtain 4-chloro-3,5-dinitrobenzoic acid. The expected yield is approximately 87.2%.[1]
Step 2: Synthesis of this compound
This procedure describes the conversion of 4-chloro-3,5-dinitrobenzoic acid to this compound via an acyl chloride intermediate.
Part A: Formation of 4-chloro-3,5-dinitrobenzoyl chloride
Materials:
-
4-chloro-3,5-dinitrobenzoic acid (from Step 1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place the dried 4-chloro-3,5-dinitrobenzoic acid in a round-bottom flask.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.
-
Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4-chloro-3,5-dinitrobenzoyl chloride, a solid, is obtained and can be used in the next step without further purification.
Part B: Amidation of 4-chloro-3,5-dinitrobenzoyl chloride
Materials:
-
Crude 4-chloro-3,5-dinitrobenzoyl chloride (from Part A)
-
Concentrated aqueous ammonia (NH₃)
-
Ice
-
Distilled water
Equipment:
-
Beaker
-
Stirring rod or magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Cool a beaker of concentrated aqueous ammonia in an ice bath.
-
Slowly and carefully add the crude 4-chloro-3,5-dinitrobenzoyl chloride in small portions to the cold, stirred ammonia solution. This reaction is exothermic.
-
Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
-
A solid precipitate of this compound will form.
-
Collect the product by vacuum filtration.
-
Wash the solid product with cold water to remove any ammonium chloride and excess ammonia.
-
Dry the product. If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
understanding the reactivity of the chloro and amide groups in 4-Chloro-3,5-dinitrobenzamide
An In-depth Technical Guide to the Reactivity of 4-Chloro-3,5-dinitrobenzamide
Introduction
This compound is a multifaceted aromatic compound characterized by a benzene ring substituted with a chloro group, two nitro groups, and an amide group. Its chemical architecture, particularly the presence of powerful electron-withdrawing nitro groups, imparts distinct and predictable reactivity to the chloro and amide functionalities. This guide provides a comprehensive analysis of the molecule's electronic properties and the resultant chemical behavior, focusing on the reactions involving its key functional groups. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted nitroaromatics as intermediates in complex organic synthesis.
Molecular Structure and Electronic Effects
The reactivity of this compound is fundamentally governed by the electronic interplay of its substituents. The two nitro (-NO₂) groups are potent electron-withdrawing groups (EWGs), operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). The chloro (-Cl) group is also electron-withdrawing via its inductive effect (-I) but can donate electron density through a weak positive resonance effect (+M). The amide group (-CONH₂) is moderately deactivating, withdrawing electron density through induction while being capable of donating via resonance.
Collectively, the powerful withdrawing effects of the two nitro groups, positioned ortho and para to the chloro-substituted carbon, render the aromatic ring severely electron-deficient. This electron deficiency is most pronounced at the carbon atom bearing the chloro group (C4), making it highly susceptible to attack by nucleophiles.
In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzamide for Researchers
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzamide, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development. Due to its limited commercial availability, this guide details potential sourcing strategies, physical and chemical properties, and a proposed synthesis protocol.
Commercial Availability and Sourcing
Direct commercial suppliers of this compound for research or bulk quantities are scarce. The compound is not listed in the catalogs of many major chemical suppliers. Sigma-Aldrich, for instance, has listed it as a product for early discovery researchers, provided on an "as-is" basis without accompanying analytical data, indicating its rarity.
Researchers seeking to acquire this compound will likely need to consider custom synthesis services from specialized chemical manufacturing companies.
A more readily available precursor for the synthesis of this compound is 4-Chloro-3,5-dinitrobenzoic acid . Several suppliers, including international and Indian manufacturers, offer this starting material.
Table 1: Notable Commercial Suppliers of 4-Chloro-3,5-dinitrobenzoic acid
| Supplier | Purity | Notes |
| Otto Chemie (India) | 97% | International shipping available. |
| A. B. Enterprises (India) | Not specified | Price listed in INR. |
| Tokyo Chemical Industry (TCI) | >98.0% | Available from Japan warehouse. |
| Amerigo Scientific | 97% | For research use only. |
| Chem-Impex | ≥ 99.5% | Assay by titration. |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases and should be considered as reference values.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₅ | PubChem[1] |
| Molecular Weight | 245.58 g/mol | PubChem[1] |
| CAS Number | 20731-63-9 | PubChem[1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | 186 °C | Guidechem |
| Boiling Point | 319.1 °C at 760 mmHg | Guidechem |
| Density | 1.708 g/cm³ | Guidechem |
| InChIKey | XIYABENEBOSULF-UHFFFAOYSA-N | PubChem[1] |
Proposed Synthesis Protocol
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoyl chloride
This step involves the activation of the carboxylic acid group of 4-Chloro-3,5-dinitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Chloro-3,5-dinitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction should be monitored by TLC or other appropriate analytical methods.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Chloro-3,5-dinitrobenzoyl chloride can be used directly in the next step or purified by distillation under high vacuum or recrystallization.
Step 2: Synthesis of this compound
This step involves the reaction of the synthesized acid chloride with an ammonia source to form the desired amide.
Experimental Protocol:
-
Dissolve the crude or purified 4-Chloro-3,5-dinitrobenzoyl chloride (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of concentrated aqueous ammonia (e.g., 2-3 equivalents) or bubble ammonia gas through the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in the organic layer, separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Logical Workflow and Diagrams
The following diagrams illustrate the proposed synthesis pathway and a general workflow for sourcing and quality control of this compound.
Caption: Proposed two-step synthesis of this compound.
Caption: Workflow for sourcing precursor and ensuring final product quality.
References
Thermal Stability and Decomposition of 4-Chloro-3,5-dinitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 4-Chloro-3,5-dinitrobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from structurally related compounds, particularly 4-chloro-3,5-dinitrobenzoic acid, and general principles of thermal analysis for nitroaromatic compounds. It outlines detailed, best-practice experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be applied to characterize the thermal behavior of this compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and similar energetic compounds.
Introduction
This compound is a nitroaromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two nitro groups on the benzene ring suggests that this compound may possess energetic properties, making a thorough understanding of its thermal stability and decomposition behavior a critical aspect of its safe handling, storage, and application. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential tools for determining key parameters like decomposition temperature, weight loss patterns, and energetic release.
This guide provides a summary of the known physical properties of this compound and presents generalized experimental protocols for its thermal characterization based on established methodologies for similar nitroaromatic compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃O₅ | [1][2] |
| Molecular Weight | 245.58 g/mol | [2][3] |
| CAS Number | 20731-63-9 | [1] |
| Melting Point | 186 °C | [1] |
| Boiling Point (Predicted) | 319.1 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.708 g/cm³ | [1] |
Experimental Protocols for Thermal Analysis
The following sections detail generalized experimental protocols for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of energetic materials and nitroaromatic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer capable of operating under a controlled atmosphere and with a programmable temperature ramp.
-
Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Initial Temperature: Ambient temperature (e.g., 25 °C).
-
Heating Rate: A linear heating rate is applied. For screening purposes, a rate of 10 °C/min is common. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.
-
Final Temperature: The experiment is continued to a temperature where the sample has completely decomposed or no further mass loss is observed (e.g., 500 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).
-
Mass Loss Percentage: The percentage of mass lost at different decomposition stages.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature, providing information on melting, crystallization, and decomposition energetics.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter. For energetic materials, it is crucial to use high-pressure crucibles to contain any gaseous products and prevent instrument damage.
-
Sample Preparation: A small sample (typically 0.5-2 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel). An empty, sealed crucible is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program:
-
Initial Temperature: Ambient temperature (e.g., 25 °C).
-
Heating Rate: A linear heating rate is applied, often the same as in the TGA experiments (e.g., 10 °C/min) to allow for direct comparison of results.
-
Final Temperature: The temperature range should encompass the melting and decomposition events observed in the TGA.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (T_m): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak, representing the energy required for melting.
-
Onset Decomposition Temperature (T_onset): The temperature at which the exothermic decomposition begins.
-
Peak Decomposition Temperature (T_peak): The temperature of the maximum exothermic heat flow.
-
Enthalpy of Decomposition (ΔH_dec): The area under the exothermic decomposition peak, indicating the energy released during decomposition.
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the thermal analysis of this compound.
Caption: Generalized workflow for the thermal analysis of this compound.
Expected Decomposition Behavior (Based on Analogs)
Based on the thermal behavior of other nitroaromatic compounds, the decomposition of this compound is expected to be a highly exothermic process that occurs at an elevated temperature, likely above its melting point. The primary decomposition pathway is anticipated to involve the cleavage of the C-NO₂ bonds, leading to the release of nitrogen oxides (NOx) and the subsequent fragmentation of the aromatic ring. The presence of the chlorine atom and the amide group will also influence the decomposition mechanism and the final products.
For the closely related compound, 4-chloro-3,5-dinitrobenzoic acid, studies have shown that it undergoes decomposition, though specific decomposition temperatures from TGA/DSC are not widely reported. It is reasonable to hypothesize that the amide derivative will exhibit a different thermal profile, potentially with a higher decomposition temperature due to the different electronic and structural effects of the amide group compared to the carboxylic acid group.
Conclusion
A comprehensive understanding of the thermal stability and decomposition temperature of this compound is paramount for its safe handling and utilization. While specific experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC, based on established methods for analogous nitroaromatic compounds, offer a clear path forward for researchers to obtain the necessary safety and stability data. The provided workflow diagram serves as a visual aid for planning and executing these critical thermal analyses. It is strongly recommended that these experimental investigations be conducted to fill the existing data gap and ensure the safe and effective application of this compound in future research and development endeavors.
References
4-Chloro-3,5-dinitrobenzamide: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzamide is a key chemical intermediate characterized by a highly activated aromatic ring, making it an exceptional precursor for the synthesis of a diverse range of novel compounds. The presence of two electron-withdrawing nitro groups and a chlorine atom renders the 4-position susceptible to nucleophilic aromatic substitution, providing a gateway to a multitude of derivatives. This technical guide details the synthesis of various compound classes derived from this compound, their potential biological activities, and provides detailed experimental protocols and data to facilitate further research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for designing synthetic routes and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 245.58 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 186 °C | --INVALID-LINK-- |
| Boiling Point | 319.1 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.708 g/cm³ | --INVALID-LINK-- |
| CAS Number | 20731-63-9 | --INVALID-LINK-- |
Synthesis of Novel Derivatives via Nucleophilic Aromatic Substitution
The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr) at the C-4 position. The strong electron-withdrawing nature of the two nitro groups facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion.
A general workflow for the synthesis and evaluation of novel derivatives is presented below.
Synthesis of N-Substituted-4-amino-3,5-dinitrobenzamides
A diverse library of N-substituted-4-amino-3,5-dinitrobenzamides can be synthesized by reacting this compound with various primary and secondary amines.
Experimental Protocol (General Procedure):
A procedure analogous to the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines can be adapted. To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), the desired amine (1.2-1.5 mmol) is added. The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from 30 minutes to several hours, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol-water) to afford the pure N-substituted-4-amino-3,5-dinitrobenzamide derivative.[1]
Quantitative Data for Analogous 3,5-Dinitrobenzamide Derivatives:
The following table presents data for structurally related N-alkyl-3,5-dinitrobenzamides, which can serve as a reference for expected outcomes.
| Compound ID | N-Alkyl Group | Yield (%) | 1H NMR (CDCl₃, δ ppm) |
| 1 | n-octyl | 43 | 9.18 (t, J=2.1 Hz, 1H), 8.95 (d, J=2.1 Hz, 2H), 6.37 (s, 1H), 3.54 (td, J=7.3, 5.7 Hz, 2H), 1.79-1.61 (m, 2H), 1.50-1.19 (m, 10H), 0.90 (t, J=7.3 Hz, 3H) |
| 2 | n-decyl | 41 | 9.17 (t, J=2.0 Hz, 1H), 8.96 (d, J=2.1 Hz, 2H), 6.47 (s, 1H), 3.54 (td, J=7.3, 5.7 Hz, 2H), 1.78-1.63 (m, 2H), 1.49-1.18 (m, 14H), 0.89 (t, J=7.3 Hz, 3H) |
Synthesis of Heterocyclic Compounds
This compound serves as a valuable scaffold for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives can be envisioned through a multi-step process. First, nucleophilic substitution with an appropriate ortho-phenylenediamine would yield a 4-(diaminophenyl)amino-3,5-dinitrobenzamide intermediate. Subsequent intramolecular cyclization, potentially under acidic conditions, would lead to the formation of the benzimidazole ring.
Synthesis of Benzoxazole Derivatives
Similarly, reaction with ortho-aminophenols would provide a 4-(hydroxyanilino)-3,5-dinitrobenzamide intermediate, which upon cyclization, would yield the corresponding benzoxazole derivative.
Synthesis of Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives can be achieved by first converting the chloro group to an azide, followed by a copper-catalyzed or thermal cycloaddition with an alkyne (a "click" reaction). Alternatively, reaction with hydrazine can furnish a 4-hydrazino intermediate, which can then be cyclized with various reagents to form 1,2,4-triazole rings.
Biological Activities of Novel Derivatives
Derivatives of dinitrobenzamides have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimycobacterial Activity:
Several studies have highlighted the potent antimycobacterial activity of dinitrobenzamide derivatives. These compounds are known to target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.
Anticancer Activity:
The dinitrobenzamide scaffold has also been explored for its potential as an anticancer agent. Derivatives have been shown to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
Antifungal Activity:
Certain dinitrobenzamide derivatives have demonstrated antifungal properties, suggesting their potential for development as novel antifungal agents.
Quantitative Biological Activity Data for Analogous 3,5-Dinitrobenzamide Derivatives:
The following table summarizes the antimycobacterial activity of N-alkyl-3,5-dinitrobenzamides against Mycobacterium tuberculosis H37Rv.
| Compound ID | N-Alkyl Group | MIC (µg/mL) |
| 1 | n-octyl | > 16 |
| 2 | n-decyl | 0.25 |
| 3 | n-dodecyl | 0.125 |
| 4 | n-tetradecyl | 0.125 |
| 5 | n-hexadecyl | 2 |
Mechanism of Action: DprE1 Inhibition
The primary mechanism of antimycobacterial action for many dinitrobenzamide derivatives is the inhibition of DprE1. This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. The nitro group on the benzamide scaffold is believed to be reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, irreversibly inhibiting the enzyme and leading to bacterial cell death.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel compounds with significant biological potential. Its activated aromatic system readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures, including various heterocyclic systems. The demonstrated antimycobacterial activity of dinitrobenzamide derivatives, through the inhibition of DprE1, highlights a promising avenue for the development of new therapeutics against tuberculosis. Further exploration of this scaffold is warranted to uncover new lead compounds for a range of diseases. This guide provides a solid foundation of synthetic strategies and biological insights to aid researchers in this endeavor.
References
Methodological & Application
detailed synthesis protocol for 4-Chloro-3,5-dinitrobenzamide from 4-chloro-3,5-dinitrobenzoic acid
Application Note: Synthesis of 4-Chloro-3,5-dinitrobenzamide
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from 4-chloro-3,5-dinitrobenzoic acid. The methodology involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with aqueous ammonia. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a chemical intermediate potentially useful in the development of pharmaceuticals and other specialized chemical compounds. The presence of nitro groups and a chlorine atom on the aromatic ring makes it an interesting scaffold for further synthetic modifications. The protocol described herein outlines a reliable method for its preparation from commercially available 4-chloro-3,5-dinitrobenzoic acid. The procedure is a classic example of nucleophilic acyl substitution.
Reaction Scheme
The overall synthesis is a two-step process:
-
Acyl Chloride Formation: 4-chloro-3,5-dinitrobenzoic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive 4-chloro-3,5-dinitrobenzoyl chloride.
-
Amidation: The intermediate acyl chloride is then reacted with ammonia (NH₃) to yield the final product, this compound.
Data Presentation: Reagent and Product Properties
A summary of the key quantitative data for the starting material, intermediate, and final product is presented in the table below.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Chloro-3,5-dinitrobenzoic acid | C₇H₃ClN₂O₆ | 246.56[1] | 159-162 | Yellow crystalline powder | 118-97-8 |
| 4-Chloro-3,5-dinitrobenzoyl chloride | C₇H₂Cl₂N₂O₅ | 265.01 | 68-69 (for analog)¹ | (Presumed) Solid | 99-33-2¹ |
| This compound | C₇H₄ClN₃O₅ | 245.58[2] | Not available | (Presumed) Solid | 40578-55-6 |
¹Data for the analogous compound 3,5-dinitrobenzoyl chloride is provided as a reference.[3]
Experimental Protocols
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Handle concentrated ammonia solutions with care as they are corrosive and have pungent vapors.
-
All glassware must be thoroughly dried before use in Step 1 to prevent the violent decomposition of thionyl chloride.
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoyl chloride (Intermediate)
This reaction converts the carboxylic acid to a more reactive acyl chloride.[2][8][9][10][11]
Materials:
-
4-chloro-3,5-dinitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Toluene or Dichloromethane (anhydrous)
-
Round-bottom flask (dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3,5-dinitrobenzoic acid.
-
Add anhydrous toluene (or dichloromethane) to the flask to create a slurry.
-
Carefully add thionyl chloride (3.0 equivalents) to the slurry in the fume hood.
-
Attach the reflux condenser fitted with a drying tube.
-
Heat the reaction mixture to reflux (approximately 80-90 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro-3,5-dinitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the reaction of the acyl chloride intermediate with ammonia.[12]
Materials:
-
Crude 4-chloro-3,5-dinitrobenzoyl chloride (from Step 1)
-
Concentrated aqueous ammonia (NH₄OH) (excess)
-
Ice bath
-
Beaker
-
Stirring rod
-
Büchner funnel and filter paper
-
Deionized water (cold)
Procedure:
-
Place a beaker containing an excess of cold, concentrated aqueous ammonia in an ice bath.
-
Slowly and carefully add the crude 4-chloro-3,5-dinitrobenzoyl chloride from Step 1 to the cold ammonia solution in small portions with vigorous stirring. This reaction is exothermic.
-
A precipitate of the crude amide will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any ammonium chloride byproduct.
-
Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature.
Purification (Optional)
If further purification is required, the crude this compound can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nj.gov [nj.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. actylislab.com [actylislab.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Chloro-3,5-dinitrobenzamide as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3,5-dinitrobenzamide is an activated aromatic compound poised for nucleophilic aromatic substitution (SNAr), making it a potentially valuable, yet underutilized, building block in the synthesis of complex heterocyclic scaffolds. The presence of two electron-withdrawing nitro groups strongly activates the chlorine atom for displacement by various nucleophiles. Furthermore, the benzamide moiety and the nitro groups themselves can participate in or influence subsequent cyclization reactions. While direct literature examples of its use in the synthesis of common five-membered heterocycles such as pyrazoles or triazoles are scarce, its chemical reactivity suggests a significant potential for the construction of fused heterocyclic systems like benzoxazoles, benzothiazoles, and benzimidazoles. These scaffolds are of considerable interest in medicinal chemistry due to their wide range of biological activities.
This document provides proposed synthetic protocols for the utilization of this compound in the synthesis of nitro-substituted benzazole derivatives, which are known to exhibit potent antimicrobial properties, particularly as potential inhibitors of the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis.
Proposed Synthetic Application: Synthesis of 2-(3,5-Dinitrophenyl)benzazoles
A plausible and efficient synthetic strategy involves a one-pot reaction of this compound with bifunctional nucleophiles such as 2-aminophenols, 2-aminothiophenols, or o-phenylenediamines. This approach is predicated on an initial SNAr reaction, followed by an intramolecular cyclization to yield the corresponding benzoxazole, benzothiazole, or benzimidazole derivatives.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-(3,5-Dinitrophenyl)benzazoles:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or ethanol) is added the respective binucleophile (2-aminophenol, 2-aminothiophenol, or o-phenylenediamine) (1.1 eq) and a base (e.g., K2CO3, Et3N, or pyridine) (2.0 eq).
-
The reaction mixture is stirred at an elevated temperature (typically between 80-150 °C) for a period of 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel to afford the desired 2-(3,5-dinitrophenyl)benzazole derivative.
Specific Protocol Example: Synthesis of 2-(3,5-Dinitrophenyl)benzoxazole
-
In a 50 mL round-bottom flask, this compound (2.45 g, 10 mmol), 2-aminophenol (1.20 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) are suspended in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
The mixture is heated to 120 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into 100 mL of ice-cold water.
-
The yellow precipitate is collected by vacuum filtration, washed with copious amounts of water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure 2-(3,5-dinitrophenyl)benzoxazole.
Data Presentation
The following table summarizes the proposed reactions with hypothetical, yet chemically reasonable, parameters and expected outcomes based on analogous syntheses of benzazoles.[1][2][3]
| Entry | Binucleophile | Product | Proposed Solvent | Proposed Temp. (°C) | Proposed Time (h) | Expected Yield (%) |
| 1 | 2-Aminophenol | 2-(3,5-Dinitrophenyl)benzoxazole | DMF | 120 | 12 | 75-85 |
| 2 | 2-Aminothiophenol | 2-(3,5-Dinitrophenyl)benzothiazole | Ethanol | 80 | 8 | 80-90 |
| 3 | o-Phenylenediamine | 2-(3,5-Dinitrophenyl)benzimidazole | Acetic Acid | 100 | 6 | 70-80 |
Biological Significance and Potential Signaling Pathway
Nitro-substituted heterocyclic compounds are of significant interest in drug discovery. Specifically, derivatives of 3,5-dinitrobenzamide have been identified as potent inhibitors of the DprE1 enzyme, a crucial component in the cell wall synthesis of Mycobacterium tuberculosis.[4] The DprE1 enzyme is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), a precursor for the arabinan layer of the mycobacterial cell wall.[5][6] Inhibition of DprE1 disrupts this pathway, leading to cell death.
The proposed 2-(3,5-dinitrophenyl)benzazole derivatives, bearing the key 3,5-dinitroaryl moiety, are therefore promising candidates for development as novel anti-tuberculosis agents. The benzazole scaffold itself is a well-established pharmacophore with a wide range of biological activities.[7][8]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed one-pot synthetic workflow for the synthesis of 2-(3,5-dinitrophenyl)benzazoles.
Potential Mechanism of Action: DprE1 Inhibition
Caption: Inhibition of the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, crucial for the construction of highly functionalized aromatic compounds. The substrate, 4-Chloro-3,5-dinitrobenzamide, is particularly reactive towards nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the chloro substituent. These groups stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.
This document provides detailed experimental conditions and protocols for the SNAr reaction on this compound with various nucleophiles, including aromatic amines, aliphatic amines, hydrazine, and azide ions. The resulting 4-substituted-3,5-dinitrobenzamide derivatives are valuable intermediates in medicinal chemistry and materials science.
General Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution on this compound proceeds via an addition-elimination pathway.
Caption: General mechanism for the SNAr reaction on this compound.
Experimental Conditions and Data
The following tables summarize the experimental conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. The data is compiled from analogous reactions and established principles of SNAr chemistry.
Table 1: Reaction with Aromatic Amines (Aniline Derivatives)
| Nucleophile | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | Methanol | None | Room Temp | 30 - 45 | ~90 |
| p-Toluidine | Methanol | None | Room Temp | 30 - 45 | ~92 |
| p-Anisidine | Methanol | None | Room Temp | 30 - 45 | ~95 |
Data is based on reactions with the analogous substrate 4-Chloro-3,5-dinitrobenzotrifluoride and is expected to be similar for this compound.[1]
Table 2: Reaction with Aliphatic Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | THF | K₂CO₃ | Reflux | 6 - 8 | > 85 |
| Morpholine | DMF | K₂CO₃ | 120 | 24 | > 80 |
Conditions are adapted from general protocols for SNAr reactions with cyclic aliphatic amines.
Table 3: Reaction with Hydrazine and Sodium Azide
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine Hydrate | Ethanol | None | Reflux | 4 - 6 | > 90 |
| Sodium Azide | DMF | None | 70 | 12 | > 85 |
Conditions are based on established procedures for the synthesis of hydrazinyl and azido aromatic compounds.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Anilino-3,5-dinitrobenzamide
Caption: Workflow for the synthesis of 4-Anilino-3,5-dinitrobenzamide.
Materials:
-
This compound (1.0 mmol, 245.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 0.11 mL)
-
Methanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).
-
To the stirred solution, add aniline (1.2 mmol) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30-45 minutes. The formation of a precipitate should be observed.
-
Upon completion of the reaction (monitored by TLC), collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 4-anilino-3,5-dinitrobenzamide.
Protocol 2: Synthesis of 4-Hydrazinyl-3,5-dinitrobenzamide
References
Application Notes and Protocols: Derivatization of 4-Chloro-3,5-dinitrobenzamide for Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of 4-Chloro-3,5-dinitrobenzamide and subsequent screening for biological activity. This compound is a scaffold of interest due to the presence of electrophilic nitro groups and a reactive chloro substituent, suggesting potential for a range of biological activities. The derivatization strategy focuses on the modification of the benzamide moiety to generate a library of novel compounds for screening. This application note outlines a general synthetic workflow, detailed experimental protocols for derivatization, and methodologies for evaluating antimicrobial and anticancer activities.
Introduction
Benzamide and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, and anticancer effects.[1][2] The presence of nitro groups in a molecule can contribute to its biological activity, often through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates.[3] The this compound scaffold, with its electron-withdrawing groups, presents a promising starting point for the development of new therapeutic agents. Derivatization of the amide functional group allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to compounds with enhanced potency and selectivity.
Derivatization of this compound
The primary site for derivatization on this compound is the amide nitrogen, allowing for the introduction of a variety of substituents. A common method for this is N-alkylation or N-arylation.
Synthetic Workflow
The proposed synthetic workflow involves the deprotonation of the amide nitrogen followed by nucleophilic substitution with a suitable alkyl or benzyl halide.
References
Application Note: Analytical HPLC Method for Determining the Purity of 4-Chloro-3,5-dinitrobenzamide
An Application Note for the Purity Determination of 4-Chloro-3,5-dinitrobenzamide by Analytical HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a nitroaromatic compound with the molecular formula C₇H₄ClN₃O₅.[1][2][3] The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is designed to be accurate, precise, and suitable for routine quality control analysis.
Principle
The method utilizes reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated as they travel through the column at different velocities. A UV detector is used to monitor the column effluent, and the response is proportional to the concentration of the analyte. Purity is determined by comparing the peak area of the main component to the total area of all detected peaks, using the area percent method. The analysis of nitroaromatic compounds is commonly performed using UV detection at 254 nm.[5]
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[6]
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
-
-
Reagents and Materials:
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, mix 500 mL of Acetonitrile with 500 mL of HPLC-grade water.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Degas the solution for 15 minutes in an ultrasonic bath before use.
-
-
Standard Solution Preparation (Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Solution Preparation (Concentration: 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Solution Preparation.
-
4. System Suitability Test (SST)
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the mobile phase as a blank to ensure there are no interfering peaks.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.
-
Theoretical Plates (N): Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas from the five replicate injections.[5]
-
5. Analytical Procedure
-
After the system passes the SST, inject the prepared Sample Solution into the chromatograph.
-
Record the chromatogram and integrate the peak areas.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the Standard Solution.
6. Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method with the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results from a typical purity analysis are summarized in the table below.
Table 1: Chromatographic Data and Purity Calculation
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 2.54 | 15,230 | 0.45 |
| 2 | 4.88 (Main Peak) | 3,350,600 | 99.21 |
| 3 | 6.12 | 11,500 | 0.34 |
| Total | 3,377,330 | 100.00 | |
| Calculated Purity | 99.21% |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the purity determination of this compound.
Caption: HPLC analysis workflow from sample preparation to final purity report.
References
- 1. This compound | C7H4ClN3O5 | CID 88673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. benchchem.com [benchchem.com]
Application of 4-Chloro-3,5-dinitrobenzamide in Agrochemical Synthesis: A Review of Available Data
While 4-Chloro-3,5-dinitrobenzamide is a well-defined chemical entity, a comprehensive review of scientific literature and patent databases reveals a notable absence of its direct application as a key intermediate in the synthesis of commercialized agrochemicals. Research and development in the agrochemical industry have instead focused on structurally similar compounds, namely 4-Chloro-3,5-dinitrobenzenesulfonamide and 4-Chloro-3,5-dinitrobenzotrifluoride, for the development of herbicides and fungicides. This document details the established applications and synthetic protocols for these related compounds, providing valuable context for researchers and professionals in the field.
4-Chloro-3,5-dinitrobenzenesulfonamide: A Precursor to Herbicides and a Fungicide
4-Chloro-3,5-dinitrobenzenesulfonamide has been identified as a versatile intermediate in the production of dinitroaniline herbicides and also exhibits inherent fungicidal properties.[1]
Application Notes:
-
Herbicide Synthesis: This compound serves as a crucial building block for N,N-disubstituted-3,5-dinitrosulfanilamides. A prominent example is the synthesis of 3,5-dinitro-N,N-di(n-propyl)sulfanilamide, a potent pre-emergent herbicide.[1] The synthetic pathway involves the nucleophilic substitution of the chlorine atom on the sulfonyl group with a secondary amine, a reaction that proceeds with high selectivity under controlled conditions.[1]
-
Fungicidal Activity: 4-Chloro-3,5-dinitrobenzenesulfonamide itself is an effective agent for controlling soil-borne fungi.[1]
Experimental Protocols:
Synthesis of 4-Chloro-3,5-dinitrobenzenesulfonamide:
A solution of 4-chloro-3,5-dinitrobenzenesulfonyl chloride (60 g) in acetone (500 ml) is cooled to -15°C. A solution of concentrated ammonium hydroxide (53.6 ml) in acetone (500 ml) is added dropwise over two hours, maintaining the temperature between -15°C and -5°C. After the addition is complete, concentrated hydrochloric acid (5 ml) is added, followed by anhydrous magnesium sulfate. The mixture is filtered, and the filtrate is concentrated to yield the product.[1]
Synthesis of 3,5-dinitro-N,N-di(n-propyl)sulfanilamide:
The protocol involves the reaction of 4-chloro-3,5-dinitrobenzenesulfonamide with di-n-propylamine. While the specific patent does not detail this subsequent step, it is a standard nucleophilic aromatic substitution reaction.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 4-Chloro-3,5-dinitrobenzenesulfonamide | 4-chloro-3,5-dinitrobenzenesulfonyl chloride | Ammonium hydroxide, Hydrochloric acid | Acetone | -15 to -5°C | N/A | [1] |
Note: The provided patent does not specify the yield for this reaction.
Synthetic Pathway:
4-Chloro-3,5-dinitrobenzotrifluoride: A Key Intermediate for Trifluralin
4-Chloro-3,5-dinitrobenzotrifluoride is a critical precursor in the manufacturing of trifluralin, a widely used dinitroaniline herbicide for pre-emergence control of various weeds.[2]
Application Notes:
-
Herbicide Synthesis: The primary application of this intermediate is in the synthesis of trifluralin. The reaction involves the substitution of the chloro group with a di-n-propylamine moiety. The trifluoromethyl group at the para position is crucial for the herbicidal activity of the final product.
Experimental Protocols:
Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives (Anilino-dechlorination):
A mixture of 4-chloro-3,5-dinitrobenzotrifluoride (0.5 g, 1.8 mmol) and a substituted aniline (2.5 mmol) in 20 ml of methanol is stirred at room temperature for 30-45 minutes. The resulting solid precipitate is filtered and crystallized from a methanol-water mixture to yield the N-substituted product.[3] This protocol illustrates the reactivity of the chloro group, which is analogous to the reaction with di-n-propylamine for trifluralin synthesis.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Reference |
| N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline | 4-Chloro-3,5-dinitrobenzotrifluoride | Substituted Aniline | Methanol | Room Temperature | 30-45 min | [3] |
Synthetic Workflow:
References
Application Notes and Protocols for Amide Functionalization of 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dinitrobenzamide is a valuable starting material in medicinal chemistry and materials science. The electron-deficient aromatic ring, activated by two nitro groups, makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a wide variety of functional groups, particularly through the formation of new carbon-nitrogen bonds. This document provides a detailed protocol for the amide functionalization of this compound with primary and secondary amines, a key transformation for the generation of novel molecular entities with potential biological activity. The reaction proceeds via a well-established addition-elimination mechanism, offering a reliable method for library synthesis and lead optimization in drug discovery programs.[1][2][3]
Principle of the Method
The functionalization of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of strong electron-withdrawing nitro groups positioned ortho and para to the chlorine leaving group.[2][3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the addition of the amine nucleophile to the aromatic ring.[3] The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired N-substituted 4-amino-3,5-dinitrobenzamide derivative. The reaction is typically carried out in a polar solvent, and a non-nucleophilic base is often added to neutralize the hydrochloric acid generated during the reaction.
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Protocol
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., methanol, 10 mL per mmol of substrate).
-
To this solution, add the primary or secondary amine (1.1-1.5 equivalents).
-
Add a tertiary amine base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl produced during the reaction.
2. Reaction Execution:
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
If the reaction is sluggish at room temperature, it can be gently heated to reflux (e.g., 40-60 °C) to increase the reaction rate.[1] Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the amine.
3. Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. This is often the desired product.
-
If the product is soluble in the reaction mixture, concentrate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, methanol-water).
5. Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
Quantitative Data
The yield of the amide functionalization reaction can vary depending on the specific amine used as a nucleophile and the reaction conditions. The following table summarizes representative yields for similar reactions found in the literature.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 4-chloro-3,5-dinitrobenzoic acid | Methyl 2-aminoacetate | Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate | 80% | [4] |
| 4-Chloro-3,5-dinitropyrazole | Nitration of 4-Chloropyrazole | 4-Chloro-3,5-dinitropyrazole | 73.8% | [5] |
Note: The yields provided are for analogous or related reactions and serve as a general guide. Actual yields for the amination of this compound may differ.
Visualizations
Reaction Pathway
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Experimental Workflow
Caption: Step-by-step experimental procedure.
References
Application Notes and Protocols for the Development of Energetic Materials from 4-Chloro-3,5-dinitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on established principles of organic synthesis and energetic materials research. To date, the direct use of 4-Chloro-3,5-dinitrobenzamide as a precursor for energetic materials has not been extensively reported in the literature. Therefore, the proposed syntheses and predicted properties are theoretical and intended to guide future research. All experimental work with energetic materials should be conducted by trained professionals in properly equipped laboratories with appropriate safety precautions.
Introduction
This compound is a promising, yet underexplored, precursor for the synthesis of novel energetic materials. Its molecular structure is primed for nucleophilic aromatic substitution (SNAr) reactions, featuring a chlorine atom that is highly activated by the strong electron-withdrawing effects of two nitro groups in the ortho and para positions.[1][2][3] This activation facilitates the displacement of the chlorine atom by a variety of nitrogen-rich nucleophiles, which are known to impart energetic properties to molecules. The amide functional group is expected to remain stable under the typical conditions for these substitution reactions.[4][5]
This document outlines proposed synthetic routes to generate a library of energetic compounds from this compound and provides estimated energetic performance data for these new molecules. The goal is to leverage this precursor to develop new energetic materials with potentially desirable properties such as high density, good detonation performance, and tailored sensitivity.
Proposed Synthetic Pathways
The primary proposed route for derivatizing this compound is the nucleophilic aromatic substitution of the chloro group. By reacting it with various nitrogen-rich nucleophiles, a range of energetic compounds can be synthesized. Key classes of target molecules include amino, azido, triazolo, and tetrazolo derivatives.
Caption: Proposed synthetic routes from this compound.
Data Presentation: Predicted Energetic Properties
The following table summarizes the predicted energetic properties of hypothetical compounds derived from this compound. These values are estimated based on structure-property relationships observed in analogous energetic compounds and are intended for comparative purposes.[6][7][8][9][10][11][12][13][14][15] Actual experimental values may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Density (g/cm³) | Predicted Detonation Velocity (VD, km/s) | Predicted Detonation Pressure (P, GPa) | Oxygen Balance (OB, %)* |
| 4-Amino-3,5-dinitrobenzamide | C₇H₆N₄O₅ | 242.15 | 1.75 - 1.85 | 7.8 - 8.2 | 26 - 30 | -46.25 |
| 4-Hydrazino-3,5-dinitrobenzamide | C₇H₇N₅O₅ | 257.16 | 1.78 - 1.88 | 8.0 - 8.5 | 28 - 32 | -52.89 |
| 4-Azido-3,5-dinitrobenzamide | C₇H₄N₆O₅ | 268.15 | 1.80 - 1.90 | 8.5 - 9.0 | 31 - 35 | -35.80 |
| 4-(1H-1,2,4-triazol-1-yl)-3,5-dinitrobenzamide | C₉H₆N₆O₅ | 294.19 | 1.77 - 1.87 | 8.2 - 8.6 | 29 - 33 | -65.26 |
| 4-(1H-tetrazol-5-yl)-3,5-dinitrobenzamide | C₈H₅N₇O₅ | 295.17 | 1.82 - 1.92 | 8.4 - 8.8 | 30 - 34 | -48.79 |
* Oxygen Balance (OB) calculated for CO₂ as the carbon-containing product.
Experimental Protocols
Safety Precaution: All manipulations involving energetic materials or their precursors should be performed behind a blast shield in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing, must be worn. Reactions should be conducted on a small scale initially. The products are potentially sensitive to impact, friction, and electrostatic discharge.
General Protocol for Nucleophilic Aromatic Substitution with Amines
Objective: To synthesize 4-amino-3,5-dinitrobenzamide derivatives.
Materials:
-
This compound
-
Desired amine (e.g., ammonia, hydrazine, methylamine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Acetonitrile)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
-
Thermometer
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Add 2.2 equivalents of the desired amine to the solution. If using a gaseous amine like ammonia, it can be bubbled through the solution or added as an aqueous solution.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to precipitate the product.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis.
General Protocol for Synthesis of 4-Azido-3,5-dinitrobenzamide
Objective: To replace the chloro group with an azido group, a well-known energetic toxophore.
Materials:
-
This compound
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Solvent (e.g., Acetone, DMF, or a mixture like Acetone/Water)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen solvent in a round-bottom flask.
-
Add 1.5 equivalents of sodium azide in portions, with stirring.
-
Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and maintain for 4-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a larger volume of ice-water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual sodium azide.
-
Dry the product carefully under vacuum at a temperature not exceeding 40 °C.
-
Characterize the product using NMR, IR (a strong azide stretch is expected around 2100-2200 cm⁻¹), and elemental analysis.
General Protocol for Synthesis of Triazolo/Tetrazolo Derivatives
Objective: To introduce nitrogen-rich heterocyclic rings.
Materials:
-
This compound
-
1,2,4-Triazole or Tetrazole
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Stir plate and stir bar
-
Round-bottom flask equipped with a drying tube
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1.2 equivalents of 1,2,4-triazole (or tetrazole) to anhydrous DMF.
-
Carefully add 1.2 equivalents of a base (e.g., K₂CO₃) to form the corresponding salt in situ.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1 equivalent of this compound to the mixture.
-
Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
-
Characterize the product using NMR, IR, and elemental analysis.
Visualizations
Caption: A typical experimental workflow for synthesis and characterization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tris(triazolo)benzene and its derivatives: high-density energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tris(triazolo)benzene and its derivatives: high-density energetic materials. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Energetic derivatives of 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP): synthesis, characterization and promising properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Scaling Up the Production of 4-Chloro-3,5-dinitrobenzamide
Introduction
4-Chloro-3,5-dinitrobenzamide is a substituted aromatic amide with potential applications in chemical synthesis and drug development. Its structure, featuring a chlorinated and dinitrated benzene ring, makes it a useful intermediate. The following protocols provide a comprehensive guide for the laboratory-scale synthesis and scale-up of this compound. The synthesis is approached via a robust three-step process starting from commercially available 4-chlorobenzoic acid. This method is designed to be scalable, with critical considerations for safety and yield optimization highlighted for researchers and production chemists.
Core Synthesis Strategy
The production pathway involves three primary stages:
-
Electrophilic Nitration: The aromatic ring of 4-chlorobenzoic acid is dinitrated using a mixed acid (sulfuric and nitric acid) nitration. This step is highly exothermic and requires careful temperature control.
-
Acyl Chloride Formation: The resulting 4-chloro-3,5-dinitrobenzoic acid is converted to the more reactive acyl chloride intermediate, 4-chloro-3,5-dinitrobenzoyl chloride, using a standard chlorinating agent like thionyl chloride.
-
Amidation: The final step involves the reaction of the acyl chloride with ammonia to form the desired this compound.
This multi-step approach is advantageous for scale-up as it breaks the process into manageable unit operations, each with well-defined reaction endpoints and purification procedures.
Data Presentation
Quantitative data for the synthesis of the key intermediate and the projected scale-up are summarized below.
Table 1: Lab-Scale Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid [1]
| Parameter | Value |
|---|---|
| Starting Material | 4-Chlorobenzoic Acid |
| Reagents | 20% Fuming Sulfuric Acid, Fuming Nitric Acid |
| Scale (Starting Material) | 5.0 g |
| Volume of H₂SO₄ | 20 mL |
| Volume of HNO₃ | 18 mL |
| Reaction Temperature | 90-95 °C |
| Reaction Time | 4 hours |
| Product Yield (Mass) | 6.82 g |
| Product Yield (%) | ~87.2% |
Table 2: Projected Parameters for Scaled-Up Production (100 g Batch)
| Step | Starting Material | Reagents | Scale (Input) | Projected Yield (Mass) | Projected Yield (%) |
|---|---|---|---|---|---|
| 1. Nitration | 4-Chlorobenzoic Acid | H₂SO₄, HNO₃ | 100 g | 136.4 g | ~87% |
| 2. Chlorination | 4-Chloro-3,5-dinitrobenzoic acid | Thionyl Chloride (SOCl₂) | 136.4 g | 145.2 g | ~98% |
| 3. Amidation | 4-Chloro-3,5-dinitrobenzoyl chloride | Ammonium Hydroxide (NH₄OH) | 145.2 g | 133.5 g | ~98% |
Experimental Protocols
Safety Precautions: Working with fuming nitric and sulfuric acids is extremely hazardous. These reactions are highly exothermic and produce toxic fumes. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. Ensure emergency access to a safety shower and eyewash station.
Protocol 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid (Intermediate)
This protocol is based on established lab-scale procedures for the nitration of 4-chlorobenzoic acid.[1]
Materials:
-
4-Chlorobenzoic acid
-
20% Fuming sulfuric acid (oleum)
-
Fuming nitric acid
-
Deionized water
-
Ice
-
250 mL three-neck round-bottom flask (or appropriate size for scale)
-
Mechanical stirrer, thermometer, and reflux condenser
Methodology:
-
Equip the flask with a mechanical stirrer, thermometer, and a reflux condenser. Place the flask in an ice-water bath for cooling.
-
Carefully add 20 mL of 20% fuming sulfuric acid to the flask.
-
While stirring, slowly add 18 mL of fuming nitric acid through a dropping funnel, ensuring the temperature is maintained below 15 °C.
-
Once the mixed acid is prepared and cooled, slowly add 5 g of 4-chlorobenzoic acid in small portions.
-
After the addition is complete, slowly heat the reaction mixture to 90-95 °C and maintain this temperature for 4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to precipitate the product.
-
Collect the light-yellow solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the product, 4-chloro-3,5-dinitrobenzoic acid, in a vacuum oven. The expected yield is approximately 87.2%.[1]
Protocol 2: Synthesis of 4-Chloro-3,5-dinitrobenzoyl Chloride (Intermediate)
This protocol uses a standard method for converting a carboxylic acid to an acyl chloride.[2]
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap (NaOH or Ca(OH)₂)
Methodology:
-
Place the dried 4-chloro-3,5-dinitrobenzoic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize HCl and SO₂ fumes.
-
Add an excess of thionyl chloride (approx. 2-3 molar equivalents).
-
Add one drop of DMF as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) and maintain until the evolution of gas ceases (typically 2-3 hours).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude 4-chloro-3,5-dinitrobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the amidation of the acyl chloride intermediate.
Materials:
-
4-Chloro-3,5-dinitrobenzoyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
An appropriate solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Large beaker or flask for reaction
Methodology:
-
Dissolve the crude 4-chloro-3,5-dinitrobenzoyl chloride in a minimal amount of an inert solvent like dichloromethane.
-
In a separate flask, place an excess of concentrated ammonium hydroxide and cool it in an ice bath to 0-5 °C.
-
With vigorous stirring, add the solution of the acyl chloride dropwise to the cold ammonium hydroxide. A precipitate will form immediately. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product copiously with cold deionized water to remove any ammonium salts.
-
Dry the final product, this compound, under vacuum.
Visualizations
Diagrams illustrating the production workflow and chemical pathway are provided below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3,5-dinitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3,5-dinitrobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process. The first step is the dinitration of 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid. The second step is the conversion of the carboxylic acid to the primary amide, this compound.
Q2: What are the critical parameters to control during the nitration of 4-chlorobenzoic acid?
A2: Based on analogous nitration reactions, the critical parameters to control are temperature, reaction time, and the ratio of nitrating agents (a mixture of concentrated sulfuric acid and fuming nitric acid). Maintaining the recommended temperature is crucial to prevent over-nitration or decomposition, which can lead to lower yields and the formation of impurities.[1]
Q3: How can the intermediate, 4-chloro-3,5-dinitrobenzoic acid, be purified?
A3: The intermediate can be purified by recrystallization. After quenching the reaction mixture in ice water, the crude product precipitates as a solid. This solid can be filtered, washed with cold water to remove residual acid, and then recrystallized from a suitable solvent like ethanol to obtain a purer product.[1]
Q4: What are the common methods for converting the carboxylic acid to the amide?
A4: A common and effective method is to first convert the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 4-chloro-3,5-dinitrobenzoyl chloride is then reacted with ammonia to form the desired benzamide. A high yield (97%) has been reported for a similar compound, 2,4-dichloro-3,5-dinitrobenzamide, using concentrated ammonia.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 4-chloro-3,5-dinitrobenzoic acid | - Incomplete nitration. - Over-nitration or decomposition due to excessive temperature. - Loss of product during workup. | - Ensure the reaction goes to completion by monitoring with TLC. - Strictly control the reaction temperature within the recommended range.[1] - When quenching the reaction, add the mixture to ice water slowly to ensure efficient precipitation. |
| Formation of Impurities during Nitration | - Presence of impurities in the starting material. - Side reactions due to incorrect temperature or reagent ratios. | - Use high-purity 4-chlorobenzoic acid. - Adhere to the optimal temperature and stoichiometry of the nitrating mixture. |
| Low Yield of this compound | - Incomplete conversion of the carboxylic acid to the acid chloride. - Incomplete amidation. - Hydrolysis of the acid chloride back to the carboxylic acid. | - Ensure the reaction with the chlorinating agent is complete. Refluxing may be necessary. - Use a sufficient excess of concentrated ammonia to drive the reaction forward.[2] - Perform the amidation under anhydrous conditions to the extent possible. |
| Product is Difficult to Purify | - Presence of unreacted starting material or intermediate. - Formation of side products. | - Recrystallize the final product from a suitable solvent system. Ethanol or ethanol-water mixtures are often effective for similar compounds. - Consider column chromatography if recrystallization is ineffective. |
Experimental Protocols
Step 1: Synthesis of 4-chloro-3,5-dinitrobenzoic acid[1]
-
To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20%).
-
Cool the flask to approximately 15°C in an ice bath.
-
Slowly add 18 mL of fuming nitric acid through a dropping funnel while maintaining the temperature.
-
Gradually add 5 g of 4-chlorobenzoic acid to the mixture.
-
Slowly heat the reaction mixture to 90-95°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into crushed ice with constant stirring to precipitate the product.
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Filter the resulting light yellow solid and wash the filter cake with cold water until the washings are neutral.
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Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid. A yield of approximately 87.2% can be expected.
Step 2: Synthesis of this compound (Proposed)
This protocol is adapted from the synthesis of a similar compound, 2,4-dichloro-3,5-dinitrobenzamide.[2]
-
In a fume hood, carefully add 4-chloro-3,5-dinitrobenzoic acid to a flask containing an excess of a chlorinating agent (e.g., thionyl chloride).
-
Gently reflux the mixture until the evolution of gas ceases, indicating the formation of 4-chloro-3,5-dinitrobenzoyl chloride.
-
Cool the reaction mixture to room temperature and remove the excess chlorinating agent under reduced pressure.
-
In a separate, well-ventilated area, place 200 mL of concentrated ammonia in a mortar.
-
Slowly and carefully add the crude 4-chloro-3,5-dinitrobenzoyl chloride to the concentrated ammonia.
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Grind the mixture with a pestle for approximately 10 minutes.
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Let the mixture stand at room temperature for 2 hours.
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Filter the yellow precipitate and wash it thoroughly with water.
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Recrystallize the crude product from ethanol to obtain pure this compound.
Data Summary
Table 1: Reaction Conditions and Yield for the Synthesis of 4-chloro-3,5-dinitrobenzoic acid [1]
| Parameter | Value |
| Starting Material | 4-chlorobenzoic acid |
| Nitrating Agents | Fuming Sulfuric Acid, Fuming Nitric Acid |
| Reaction Temperature | 95 °C |
| Reaction Time | 4 hours |
| Yield | 87.2% |
Table 2: Reaction Conditions and Yield for a Similar Amidation Reaction (2,4-dichloro-3,5-dinitrobenzamide) [2]
| Parameter | Value |
| Starting Material | 2,4-dichloro-3,5-dinitrobenzoyl chloride |
| Reagent | Concentrated Ammonia |
| Reaction Time | 2 hours |
| Yield | 97% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
troubleshooting common side reactions in 4-Chloro-3,5-dinitrobenzamide preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3,5-dinitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound?
A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the nitration of 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid. The subsequent step is the conversion of this carboxylic acid to the final amide product, typically via an acid chloride intermediate.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The nitration step involves the use of strong acids (sulfuric and nitric acid) and is highly exothermic. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Temperature control is crucial to prevent runaway reactions. Thionyl chloride, used for forming the acid chloride, is corrosive and releases toxic gases upon contact with moisture; it must be handled with extreme care in a fume hood.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is the most common method for purifying the final product. Suitable solvent systems include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 4-chloro-3,5-dinitrobenzoic acid (Step 1) | Incomplete nitration due to insufficient acid concentration or low reaction temperature. | Ensure the use of fuming nitric acid and concentrated sulfuric acid. Carefully monitor and maintain the reaction temperature within the optimal range (typically 90-100°C).[1] Increase the reaction time if necessary. |
| Loss of product during workup. | After pouring the reaction mixture onto ice, ensure complete precipitation of the product before filtration. Wash the crude product with cold water to remove residual acid without dissolving the product. | |
| Low yield of this compound (Step 2) | Incomplete conversion of the carboxylic acid to the acid chloride. | Use a slight excess of thionyl chloride and ensure the reaction goes to completion (cessation of gas evolution). Refluxing the mixture can improve the conversion rate. |
| Inefficient amidation. | Use a concentrated source of ammonia (e.g., ammonium hydroxide or bubbling ammonia gas) and ensure proper mixing. The reaction is often exothermic and may require cooling to prevent side reactions. | |
| Presence of a major byproduct with a higher polarity in the final product | Nucleophilic aromatic substitution (SNAr) of the chlorine atom by ammonia. The primary byproduct is likely 4-amino-3,5-dinitrobenzamide. | This is a common side reaction due to the high activation of the aromatic ring by the two nitro groups.[2][3][4] To minimize this, use a controlled amount of ammonia and maintain a low reaction temperature during the amidation step. A shorter reaction time can also be beneficial. |
| Final product is difficult to purify | Presence of unreacted 4-chloro-3,5-dinitrobenzoic acid. | During workup of the amidation step, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid. |
| Contamination with the SNAr byproduct (4-amino-3,5-dinitrobenzamide). | Careful recrystallization may be sufficient to separate the desired product from the more polar byproduct. If separation is difficult, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) is recommended. | |
| Reaction mixture turns dark or tar-like | Decomposition of starting materials or products at high temperatures. | Carefully control the temperature during both the nitration and amidation steps. Avoid excessive heating during the formation of the acid chloride. |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid
Materials:
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4-Chlorobenzoic acid
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Concentrated sulfuric acid (98%)
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Fuming nitric acid (70%)
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Ice
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
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Cool the flask in an ice bath and slowly add 4-chlorobenzoic acid with stirring until it dissolves.
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Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature is maintained between 10-20°C.
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After the addition is complete, slowly warm the reaction mixture to 95°C and maintain this temperature for at least 2 hours.[1]
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Allow the mixture to cool to room temperature and then pour it slowly onto a mixture of crushed ice and water with vigorous stirring.
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The crude 4-chloro-3,5-dinitrobenzoic acid will precipitate as a pale-yellow solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Dry the product in a desiccator or a vacuum oven at a low temperature.
Step 2: Synthesis of this compound
Materials:
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4-Chloro-3,5-dinitrobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
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Anhydrous solvent (e.g., toluene or dichloromethane)
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Concentrated ammonium hydroxide solution
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-3,5-dinitrobenzoic acid in an anhydrous solvent.
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Add a catalytic amount of anhydrous DMF.
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Slowly add thionyl chloride dropwise to the suspension at room temperature.
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After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The solution should become clear, indicating the formation of the acid chloride.
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Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
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Dissolve the crude 4-chloro-3,5-dinitrobenzoyl chloride in a dry, inert solvent (e.g., acetone or THF).
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In a separate flask, cool a concentrated ammonium hydroxide solution in an ice bath.
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Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature below 10°C.
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After the addition is complete, continue stirring for an additional 30 minutes.
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The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent to obtain the pure amide.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Competing reactions during the amidation step.
References
purification techniques for removing impurities from crude 4-Chloro-3,5-dinitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-3,5-dinitrobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents and solvent mixtures. Good starting points for polar amides include ethanol/water, methanol/water, or acetone/water mixtures.[1][2][3] |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep the product in solution even after cooling, thus reducing the yield. |
| Premature Crystallization During Hot Filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Add a small amount of extra hot solvent before filtration to maintain solubility. |
| Product is Moderately Soluble in Cold Solvent | Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution. |
Issue 2: Product Purity Does Not Improve After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent may dissolve the impurities as well as the product, or the impurities may co-crystallize with the product. Experiment with different solvent systems of varying polarities. |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete Removal of Starting Material | The primary impurity is often the starting material, 4-Chloro-3,5-dinitrobenzoic acid.[4][5] If the crude product is acidic, a pre-purification wash with a dilute sodium bicarbonate solution can help remove the acidic starting material. |
Issue 3: Difficulty with Column Chromatography Separation
| Possible Cause | Suggested Solution |
| Poor Separation on Silica Gel | This compound is a polar compound. If it does not move from the baseline, a more polar mobile phase is required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol.[6] |
| Product Streaking on the Column | This can be due to overloading the column or poor solubility in the mobile phase. Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different stationary phase, such as alumina, or switching to reversed-phase chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is typically the unreacted starting material, 4-Chloro-3,5-dinitrobenzoic acid.[4][5] Other potential impurities include by-products from the amidation reaction and any excess reagents used in the synthesis.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: While a specific solvent system is not widely published for this exact compound, for similar aromatic amides, mixtures of a polar solvent and water are often effective.[1][2] Good starting points to test would be:
Q3: My compound is very poorly soluble. What purification options do I have?
A3: For poorly soluble compounds, finding a suitable recrystallization solvent can be challenging.[9] You may need to screen a wide range of solvents or consider alternative purification methods like column chromatography. For chromatography, you will need to find a solvent system that can dissolve your compound for loading onto the column.
Q4: What type of column chromatography is best suited for purifying this compound?
A4: Normal-phase column chromatography using silica gel as the stationary phase is a common starting point for the purification of polar organic molecules.[10][11] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) will likely be required. If separation is not achieved, reversed-phase chromatography can be an effective alternative for polar compounds.[7]
Q5: How can I remove the unreacted 4-Chloro-3,5-dinitrobenzoic acid before final purification?
A5: Since the starting material is a carboxylic acid, it can be removed with a simple acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acid will move into the aqueous layer, while the neutral amide product remains in the organic layer.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, it is not a good recrystallization solvent. If it does not dissolve, heat the test tube. If it dissolves when hot, it is a potentially good solvent. Cool the test tube to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
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Stationary Phase: Pack a glass column with silica gel as the stationary phase.
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good mobile phase will give the desired compound an Rf value of approximately 0.3-0.5.
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Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
References
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氯-3,5-二硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. biotage.com [biotage.com]
- 8. 4-Chloro-3,5-dinitrobenzoic acid | 118-97-8 [chemicalbook.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
optimizing solvent and temperature for reactions with 4-Chloro-3,5-dinitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Chloro-3,5-dinitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups (-NO2) at the ortho and para positions to the chlorine atom significantly decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1] The chlorine atom serves as a good leaving group in these reactions.
Q2: What are the general solubility characteristics of this compound?
Q3: What is the melting point of this compound?
A3: The melting point of this compound is 186 °C.[3]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause 1: Inappropriate Solvent Choice
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Explanation: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic.[4] Protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[4][5]
-
Recommendation: Switch to a polar aprotic solvent. See Table 1 for a list of recommended solvents.
Possible Cause 2: Insufficient Reaction Temperature
-
Explanation: Nucleophilic aromatic substitution reactions often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to avoid decomposition. For similar reactions, temperatures can range from room temperature to over 100 °C.[6][7]
Possible Cause 3: Poor Nucleophile Strength
-
Explanation: The rate of SNAr reactions is dependent on the strength of the nucleophile. Weaker nucleophiles will react more slowly.
-
Recommendation: If possible, consider using a stronger nucleophile or increasing the concentration of the existing nucleophile. The basicity of the nucleophile can also play a role.[7]
Issue 2: Formation of Side Products
Possible Cause 1: Reaction Temperature is Too High
-
Explanation: Excessive heat can lead to the decomposition of the starting material, product, or promote side reactions. This compound and its derivatives can be thermally sensitive.
-
Recommendation: Lower the reaction temperature and increase the reaction time. Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity.
Possible Cause 2: Presence of Water or Other Protic Impurities
-
Explanation: Water can act as a competing nucleophile, leading to the formation of 4-hydroxy-3,5-dinitrobenzamide as a byproduct.
-
Recommendation: Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause 1: Product Precipitation
-
Explanation: The product of the reaction may be insoluble in the reaction solvent and precipitate out of the solution.
-
Recommendation: If the product precipitates, it can often be isolated by filtration. If co-precipitation with starting materials or byproducts is an issue, consider performing the reaction in a solvent in which all components are soluble and then isolating the product by crystallization or chromatography after the reaction is complete.
Possible Cause 2: Similar Polarity of Product and Starting Material
-
Explanation: If the product and the starting this compound have similar polarities, separation by column chromatography can be challenging.
-
Recommendation: Optimize the mobile phase for column chromatography. A solvent system with a different polarity or the use of a different stationary phase might improve separation.
Data Presentation
Table 1: Recommended Solvents for Reactions with this compound
| Solvent Type | Examples | Rationale |
| Polar Aprotic (Recommended) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | These solvents effectively solvate cations, enhancing the nucleophilicity of the anionic nucleophile, which generally leads to faster reaction rates in SNAr reactions.[8][9] |
| Polar Protic (Use with Caution) | Ethanol, Methanol, Water | These solvents can hydrogen bond with and "cage" the nucleophile, reducing its reactivity.[4][5] They may be suitable for very strong nucleophiles or when the reaction requires proton transfer steps. |
| Non-Polar | Toluene, Hexane | Generally not suitable as they do not effectively dissolve polar reactants and intermediates. |
Table 2: General Temperature Guidelines for Nucleophilic Aromatic Substitution
| Temperature Range | Applicability | Considerations |
| Room Temperature (20-25 °C) | For highly reactive nucleophiles. | May result in very long reaction times for less reactive partners. |
| Moderate Heating (50-80 °C) | A good starting point for optimization. | Balances reaction rate with minimizing side reactions. |
| High Heating (100-150 °C) | For unreactive nucleophiles or sterically hindered substrates. | Increased risk of decomposition and side product formation.[6] |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
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To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
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Add the appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material.
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Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
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If required, add a non-nucleophilic base (e.g., K2CO3, Et3N) to neutralize any acid formed during the reaction.
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Heat the reaction mixture to the desired temperature and monitor its progress using TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Work-up the reaction by pouring the mixture into water or an appropriate aqueous solution to precipitate the product or to extract it with an organic solvent.
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Isolate the crude product by filtration or separation of the organic layer.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 4-Chlorobenzamide and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-chlorobenzamide and its derivatives. This resource addresses common challenges, offers detailed experimental protocols, and presents data to facilitate successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the nitration of 4-chlorobenzamide?
A1: The primary challenges in the nitration of 4-chlorobenzamide stem from the competing directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the amide group is a meta-director. This competition can lead to the formation of a mixture of isomers, primarily 4-chloro-2-nitrobenzamide and 4-chloro-3-nitrobenzamide, making regioselectivity a significant hurdle. Additionally, the strong acidic conditions required for nitration can cause hydrolysis of the amide functional group, reducing the overall yield of the desired product.[1][2] The deactivating nature of both the chloro and amide groups also means that forcing conditions may be necessary, which can increase the likelihood of side reactions.
Q2: Which isomer is expected to be the major product and why?
A2: In the electrophilic aromatic substitution of 4-chlorobenzamide, the directing effects of both the chloro and amide groups must be considered. The chloro group, being an ortho-, para-director, activates the positions ortho and para to it. The amide group, being a meta-director, directs incoming electrophiles to the meta position.
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Ortho/Para-directing effect of Chlorine: The chlorine atom can donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.[3][4]
-
Meta-directing effect of the Amide Group: The carbonyl group of the amide is strongly electron-withdrawing, deactivating the ring, particularly at the ortho and para positions, thus favoring meta substitution.[5][6]
The position ortho to the chlorine (and meta to the amide) is C-3, and the position meta to the chlorine (and ortho to the amide) is C-2. The interplay of these effects, along with steric hindrance, will determine the final isomer ratio. Generally, the activating effect of the halogen, although weak, can significantly influence the position of nitration.
Q3: Can the amide group hydrolyze under typical nitration conditions?
A3: Yes, the amide functional group is susceptible to hydrolysis under the strong acidic conditions (e.g., a mixture of concentrated sulfuric and nitric acids) used for nitration.[1] This hydrolysis reaction would convert the 4-chlorobenzamide to 4-chlorobenzoic acid, which would then be nitrated. This side reaction reduces the yield of the desired nitrated benzamide product. Careful control of reaction temperature and time is crucial to minimize this unwanted hydrolysis.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low Yield of Nitrated Product | 1. Amide Hydrolysis: The strong acidic environment may be hydrolyzing the amide to the corresponding carboxylic acid. 2. Incomplete Reaction: The deactivating nature of the substituents may lead to a sluggish reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time. | 1. Minimize Hydrolysis: Use the minimum necessary concentration of sulfuric acid. Keep the reaction temperature low (0-5 °C) and monitor the reaction time carefully to avoid prolonged exposure to strong acid. 2. Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary, but this must be balanced against the risk of hydrolysis. 3. Optimize Conditions: Start with established protocols (see below) and systematically vary the temperature and time to find the optimal conditions for your specific derivative. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing Directing Effects: The inherent electronic properties of the chloro (ortho, para-directing) and amide (meta-directing) groups lead to the formation of both 2-nitro and 3-nitro isomers. | 1. Purification is Key: Since obtaining a single isomer directly from the reaction is challenging, focus on efficient separation techniques post-reaction. Fractional crystallization or column chromatography are common methods. The difference in polarity and crystal packing of the isomers can be exploited for separation. |
| Formation of Di-nitrated Products | 1. Reaction Conditions Too Harsh: Excessive temperature or a high concentration of the nitrating agent can lead to the introduction of a second nitro group. | 1. Milder Conditions: Use a less concentrated nitrating mixture or lower the reaction temperature. Carefully control the stoichiometry of the nitric acid to be as close to one equivalent as possible. |
| Difficulty in Isolating the Product | 1. Product Solubility: The nitrated products may have some solubility in the acidic reaction mixture. 2. Emulsion Formation during Work-up: This can make extraction and separation difficult. | 1. Precipitation: Pouring the reaction mixture onto ice-water is a standard method to precipitate the organic products. 2. Breaking Emulsions: Addition of brine (saturated NaCl solution) during aqueous work-up can help to break emulsions. |
Experimental Protocols
Key Experiment: Nitration of 4-Chlorobenzamide
This protocol describes a general procedure for the nitration of 4-chlorobenzamide using a mixture of concentrated sulfuric and nitric acids.
Materials:
-
4-Chlorobenzamide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzamide (1.0 eq.) in concentrated sulfuric acid with stirring. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-chlorobenzamide, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Neutralization (Optional): The acidic product can be further neutralized by washing with a saturated solution of sodium bicarbonate.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate.
Data Presentation
Table 1: Expected Products and Directing Effects in the Nitration of 4-Chlorobenzamide
| Substituent | Position | Directing Effect | Expected Nitro Isomer(s) |
| -Cl | 4 | Ortho, Para | 4-Chloro-2-nitrobenzamide |
| -CONH₂ | 1 | Meta | 4-Chloro-3-nitrobenzamide |
Note: The actual ratio of isomers will depend on the specific reaction conditions.
Visualizations
Experimental Workflow for Nitration
Caption: Workflow for the nitration of 4-chlorobenzamide.
Logical Relationship of Directing Effects
Caption: Competing directing effects in the nitration of 4-chlorobenzamide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 4. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]
- 5. savemyexams.com [savemyexams.com]
- 6. m.youtube.com [m.youtube.com]
preventing hydrolysis of the amide group during reactions with 4-Chloro-3,5-dinitrobenzamide
Welcome to the technical support center for 4-Chloro-3,5-dinitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the amide group during chemical reactions. The following information is presented in a question-and-answer format to directly address potential issues encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: How susceptible is the amide group of this compound to hydrolysis?
The amide group in this compound is particularly susceptible to hydrolysis, especially under basic and strongly acidic conditions. The presence of two strongly electron-withdrawing nitro groups on the benzene ring makes the carbonyl carbon of the amide more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions. While amides are generally stable functional groups, the electronic properties of this specific molecule enhance its reactivity.
Q2: Under what specific conditions should I be most concerned about amide hydrolysis?
Caution should be exercised under the following conditions:
-
High pH (alkaline conditions): The presence of hydroxide ions, a strong nucleophile, will significantly accelerate the rate of hydrolysis.
-
Strongly acidic conditions: Acid catalysis can also promote hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Elevated temperatures: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
-
Aqueous solvents: The presence of water is necessary for hydrolysis. Reactions in anhydrous solvents are much less likely to result in amide cleavage.
Q3: Are there any general strategies to minimize amide hydrolysis during a reaction?
Yes, several general strategies can be employed:
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Control of pH: Maintain a neutral or slightly acidic pH if the reaction conditions allow. Avoid strongly basic or acidic environments.
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Lower reaction temperatures: Whenever possible, run reactions at lower temperatures to reduce the rate of potential side reactions, including hydrolysis.
-
Use of anhydrous solvents: Employing dry solvents and inert atmospheres (e.g., nitrogen or argon) can effectively prevent hydrolysis by excluding water.
-
Limit reaction time: Monitor the reaction progress and work it up as soon as it is complete to minimize the exposure of the amide to conditions that may favor hydrolysis.
Troubleshooting Guide
Issue: My reaction is leading to the formation of 4-Chloro-3,5-dinitrobenzoic acid, indicating amide hydrolysis. How can I prevent this?
This is a common issue due to the activated nature of the amide bond in this molecule. Here is a step-by-step troubleshooting guide:
Step 1: Analyze Your Reaction Conditions
Review the pH, temperature, solvent, and reagents used in your protocol. Compare them against the conditions known to promote hydrolysis as mentioned in the FAQs.
Step-by-Step Troubleshooting Workflow
Technical Support Center: Managing Poor Solubility of 4-Chloro-3,5-dinitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-3,5-dinitrobenzamide in reaction media and other experimental setups.
Troubleshooting Guide: Enhancing Solubility
This guide is designed to provide a systematic approach to address the poor solubility of this compound.
Question: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?
Answer:
Initial steps should focus on simple and rapid modifications to your experimental setup.
-
Thermal Adjustment: Gently heating the solvent can significantly increase the solubility of many solid compounds.[1] Cautiously raise the temperature of your reaction mixture while monitoring for any signs of compound degradation.
-
Mechanical Agitation: Ensure vigorous stirring or sonication is being applied. Increased agitation can enhance the dissolution rate by breaking down solid aggregates and increasing the interaction between the solute and solvent.
-
Particle Size Reduction: If you have the starting material in solid form, grinding it to a finer powder will increase the surface area available for dissolution, which can lead to a faster dissolution rate.[2][3]
Question: I've tried basic troubleshooting with no success. What solvent-based strategies can I explore?
Answer:
A more systematic approach to solvent selection and modification is the next logical step.
-
Solvent Screening: The principle of "like dissolves like" is a useful starting point. Given the polar nitro groups and the amide functionality, polar aprotic solvents are often a good choice for nitroaromatic compounds. Consider screening a range of solvents with varying polarities.
-
Co-solvent Systems: The use of a co-solvent can significantly modify the polarity of the reaction medium, enhancing solubility.[3] Small amounts of a highly polar co-solvent, such as DMSO or DMF, can be added to a less polar solvent system to improve the dissolution of polar compounds.
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pH Modification: While this compound is a neutral compound, the solubility of related acidic or basic compounds can be highly dependent on the pH of the medium.[1] Although less likely to have a dramatic effect on the benzamide, this is a factor to consider in aqueous or protic solvent systems.
Question: Are there more advanced techniques I can employ if solvent-based methods are insufficient?
Answer:
For more persistent solubility issues, particularly in a drug development context, several formulation strategies can be adapted for experimental chemistry.
-
Solid Dispersions: Dispersing the compound in a solid, inert carrier can enhance its dissolution. While common in pharmaceuticals, the principle can be applied in a lab setting by co-precipitating or co-milling the compound with an inert, soluble excipient.
-
Use of Surfactants: Low concentrations of a suitable surfactant can aid in solubilization by forming micelles that encapsulate the poorly soluble compound.[4] This is particularly useful in aqueous-organic solvent mixtures.
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in aqueous environments.[2] This is a specialized technique but can be highly effective.
Frequently Asked Questions (FAQs)
Q1: Is there any available quantitative solubility data for this compound?
A1: Publicly available, quantitative solubility data for this compound in a wide range of organic solvents is limited. It is highly recommended to experimentally determine the solubility in your specific solvent system of interest. For context, the solubility of the parent compound, benzamide, is provided in the table below to illustrate the expected range of solubilities in common organic solvents.
Q2: How does the structure of this compound contribute to its poor solubility?
A2: The presence of two nitro groups and a chlorine atom on the benzene ring makes the molecule electron-deficient and rigid. The amide group can participate in hydrogen bonding. This combination of a relatively nonpolar aromatic core with polar functional groups can lead to strong crystal lattice energy, making it difficult for solvents to break the solid-state interactions and dissolve the compound.
Q3: What are some recommended starting solvents for a solubility screen?
A3: Based on the structure, a good starting point for a solubility screen would include:
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Alcohols: Methanol, Ethanol, Isopropanol
Q4: Can I expect the solubility to be similar to 4-Chloro-3,5-dinitrobenzoic acid?
A4: Not necessarily. While structurally related, the carboxylic acid can be deprotonated to form a highly soluble salt in basic conditions. The benzamide is a neutral molecule, and its solubility behavior will be different, particularly in response to pH changes. Generally, the carboxylic acid may exhibit higher solubility in polar, protic solvents and aqueous bases compared to the benzamide.
Illustrative Solubility Data for a Related Compound
The following table provides solubility data for the parent compound, benzamide , in various organic solvents. This data is for illustrative purposes only and is intended to provide a general understanding of how a substituted benzamide might behave. The solubility of this compound will differ and should be determined experimentally.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 25 | ~20 |
| Ethanol | 25 | ~10 |
| Acetone | 25 | ~15 |
| Ethyl Acetate | 25 | ~2 |
| Water | 25 | ~1.3 |
Note: The values presented are approximate and gathered from various sources for the parent compound benzamide.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard method for accurately determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution and Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Diagrams
Caption: Troubleshooting workflow for managing poor solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
identifying and characterizing byproducts in 4-Chloro-3,5-dinitrobenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-dinitrobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of the correct concentration and used in the appropriate molar ratio. - Monitor the reaction temperature closely; deviations can lead to side reactions or incomplete conversion. - Extend the reaction time, monitoring progress by a suitable analytical method like TLC or HPLC. |
| Product loss during work-up. | - Optimize the quenching and extraction procedures. Ensure the pH is adjusted correctly to precipitate the product without causing degradation. - Use an appropriate solvent for recrystallization to minimize solubility of the desired product in the mother liquor. | |
| Presence of Significant Impurities | Sub-optimal reaction conditions. | - Control the temperature of the reaction. Excursions can lead to the formation of isomers and other byproducts. - The rate of addition of the nitrating agent should be slow and controlled to prevent localized overheating. |
| Impure starting materials. | - Verify the purity of the starting material, 4-chlorobenzamide, before use. Impurities in the starting material can lead to a range of byproducts. | |
| Difficulty in Removing a Persistent Impurity | Co-crystallization of an isomer. | - Employ a different recrystallization solvent or a mixture of solvents to alter the solubility of the product and the impurity. - Consider column chromatography for purification if recrystallization is ineffective. |
| Presence of a structurally similar byproduct. | - Utilize high-resolution analytical techniques such as LC-MS or GC-MS to identify the structure of the impurity. This will aid in devising a targeted purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically isomers of the desired product. Given the directing effects of the chloro and amide groups on the aromatic ring of the 4-chlorobenzamide starting material, potential isomeric byproducts include:
-
4-Chloro-2,3-dinitrobenzamide
-
4-Chloro-2,5-dinitrobenzamide
-
4-Chloro-2,6-dinitrobenzamide
Other potential impurities include:
-
Unreacted 4-chlorobenzamide.
-
Mono-nitrated intermediates (e.g., 4-chloro-3-nitrobenzamide).
-
Over-nitrated products, although less common under controlled conditions.
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Hydrolysis products, such as 4-chloro-3,5-dinitrobenzoic acid, if water is present in the reaction mixture under harsh conditions.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the nitration reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC method can be developed using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and the final product. Disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression towards completion.
Q3: What analytical techniques are recommended for characterizing the final product and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for full characterization:
-
HPLC: For determining the purity of the final product and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the main product and any byproducts, which is crucial for impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities, though derivatization may be necessary for the non-volatile benzamide derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and to identify the substitution pattern of any isolated impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Q4: What are the key safety precautions to take during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.[2] Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful control of the reaction temperature using an ice bath or other cooling system.
-
Slow and controlled addition of the nitrating agent to prevent a runaway reaction.
-
Quenching the reaction mixture carefully by slowly adding it to ice water.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a higher concentration of water and gradually increase the concentration of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), depending on the solubility of the sample.
-
Sample Concentration: 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Accurately weigh the sample into an NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and gently vortex or sonicate to dissolve the sample completely.
-
Acquire ¹H and ¹³C NMR spectra.
-
Visualizations
Caption: Synthesis pathway of this compound and potential byproducts.
Caption: Analytical workflow for byproduct identification and characterization.
References
Technical Support Center: Regioselectivity in Substitutions on 4-Chloro-3,5-dinitrobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-dinitrobenzamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control regioselectivity in your substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected sites of nucleophilic attack on this compound?
When reacting this compound with a nucleophile, there are two primary sites susceptible to attack:
-
C4 Carbon (Nucleophilic Aromatic Substitution - SNAr): The carbon atom to which the chlorine is attached. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two nitro groups located ortho and para to it.[1][2]
-
Carbonyl Carbon (Nucleophilic Acyl Substitution): The carbon atom of the benzamide group. This is a classic site for nucleophilic attack on carboxylic acid derivatives.[3][4]
The regioselectivity of your reaction will depend on the nature of the nucleophile and the reaction conditions.
Q2: How do the nitro groups influence the reactivity of the aromatic ring?
The two nitro groups (-NO2) are powerful electron-withdrawing groups. Their presence at positions 3 and 5 (ortho and para to the chlorine atom) significantly decreases the electron density of the benzene ring, making it highly electrophilic.[1][2] This activation is crucial for facilitating Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The nitro groups play a key role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.[1][2]
Q3: Which reaction is more likely to occur: SNAr at the C-Cl bond or nucleophilic acyl substitution at the amide?
This is a critical question of competing reaction pathways. The outcome is generally governed by the principle of Hard and Soft Acids and Bases (HSAB).
-
The carbonyl carbon of the amide is considered a "hard" electrophilic center.
-
The aromatic C4 carbon bonded to the chlorine is a "softer" electrophilic center.
Therefore:
-
Hard nucleophiles (e.g., hydroxide, alkoxides, primary amines) will preferentially attack the harder carbonyl carbon, leading to nucleophilic acyl substitution.
-
Soft nucleophiles (e.g., thiolates, iodide) will favor attack at the softer C4 position, resulting in SNAr.
-
Borderline nucleophiles (e.g., secondary amines, aniline) can potentially react at either site, and the regioselectivity may be influenced by other factors such as sterics and reaction conditions.
Q4: Can I selectively achieve substitution at the C4 position?
Yes, selective SNAr at the C4 position is achievable. A key strategy is to choose a nucleophile that is a relatively soft base. For instance, a solid-state reaction of the closely related 4-chloro-3,5-dinitrobenzoic acid with 4-aminobenzoic acid has been shown to result in SNAr. This suggests that amine nucleophiles can indeed displace the chloride.
To favor SNAr, consider the following:
-
Nucleophile Choice: Employ softer nucleophiles.
-
Protecting Groups: Temporarily protecting the amide nitrogen could deactivate the carbonyl group towards nucleophilic attack.
-
Reaction Conditions: Kinetic and thermodynamic control can play a role. Lower temperatures may favor the kinetically preferred product.[5][6]
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of products, or I am getting substitution at the amide instead of the chlorine.
-
Cause: The nucleophile you are using may have comparable reactivity towards both the C4 carbon and the carbonyl carbon. This is common with borderline nucleophiles.
-
Troubleshooting Steps:
-
Analyze the Nucleophile: Assess the hardness/softness of your nucleophile. If it is a hard nucleophile, consider switching to a softer one to favor SNAr.
-
Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product. Experiment with a range of temperatures to see if the product ratio changes.[5][6]
-
Change the Solvent: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF are commonly used for SNAr reactions.
-
Protect the Amide: If feasible, protect the amide nitrogen to reduce the electrophilicity of the carbonyl carbon.
-
Problem 2: My SNAr reaction is very slow or not proceeding at all.
-
Cause: While the ring is activated, the reaction still requires sufficient energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Increase the Temperature: Gently heating the reaction can increase the rate. However, be cautious as this might also promote side reactions or favor the thermodynamically controlled product.
-
Use a More Nucleophilic Reagent: If possible, switch to a more potent nucleophile.
-
Check Your Solvent: Ensure you are using an appropriate solvent that can dissolve the reactants and facilitate the formation of the Meisenheimer complex. Aprotic polar solvents are generally preferred.
-
Consider a Catalyst: In some SNAr reactions, a base can be used to deprotonate a protic nucleophile, increasing its nucleophilicity.
-
Experimental Protocols
While specific protocols for this compound are not abundant in the literature, the following general procedure for SNAr on a highly activated aryl chloride can be adapted.
General Protocol for Amination of an Activated Aryl Chloride
-
Reactant Preparation: Dissolve 1 equivalent of the activated aryl chloride (e.g., this compound) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Nucleophile Addition: Add 1.1 to 2 equivalents of the amine nucleophile to the solution. If the amine is used as its salt, an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the relative reactivity of different leaving groups in SNAr reactions. Note that fluoride is often the most reactive, which is counterintuitive to what is observed in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by more electronegative halogens that increase the electrophilicity of the carbon atom.
| Leaving Group | Relative Reactivity |
| -F | Most Reactive |
| -Cl | Reactive |
| -Br | Less Reactive |
| -I | Least Reactive |
Visualizations
Caption: Competing reaction pathways for nucleophilic substitution on this compound.
Caption: Troubleshooting workflow for controlling regioselectivity.
References
stability issues of 4-Chloro-3,5-dinitrobenzamide under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Chloro-3,5-dinitrobenzamide under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Basic Solutions
Symptoms:
-
Loss of the parent compound peak in HPLC analysis.
-
Appearance of new, more polar peaks in the chromatogram.
-
A noticeable color change in the solution, often to yellow or orange.
Possible Cause: Under basic conditions, this compound is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the aromatic ring, making the chlorine atom a good leaving group. Hydroxide ions in the basic solution can readily displace the chloride to form 4-hydroxy-3,5-dinitrobenzamide.
Solutions:
-
pH Control: Maintain the pH of your solution below 7. If basic conditions are required for your experiment, use the mildest possible base and the lowest effective concentration.
-
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.
-
Use of a Non-nucleophilic Base: If a basic pH is necessary, consider using a sterically hindered, non-nucleophilic base to minimize the substitution reaction.
-
Time Limitation: Limit the exposure time of the compound to basic conditions.
Issue: Compound Degradation in Acidic Solutions Upon Heating
Symptoms:
-
Decrease in the peak area of this compound over time in HPLC analysis.
-
Emergence of a peak corresponding to 4-Chloro-3,5-dinitrobenzoic acid.
Possible Cause: The amide functional group can undergo hydrolysis under acidic conditions, particularly with heating. This reaction cleaves the amide bond, yielding the corresponding carboxylic acid (4-Chloro-3,5-dinitrobenzoic acid) and ammonia.
Solutions:
-
Moderate pH: Avoid strongly acidic conditions (pH < 2) if possible.
-
Temperature Management: If heating is necessary, use the lowest effective temperature and minimize the heating duration.
-
Aprotic Solvent: If the experimental design allows, consider using an aprotic solvent to prevent acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Under basic conditions: Nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion to form 4-hydroxy-3,5-dinitrobenzamide.
-
Under acidic conditions: Hydrolysis of the amide group to form 4-Chloro-3,5-dinitrobenzoic acid and ammonia.
Q2: How can I monitor the stability of this compound in my experiments?
A2: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular sampling and analysis of your experimental solution will allow you to quantify the remaining parent compound and monitor the formation of any degradants.
Q3: Are there any visual indicators of degradation?
A3: The formation of 4-hydroxy-3,5-dinitrobenzamide under basic conditions can often result in a yellow or orange coloration of the solution due to the formation of a phenoxide ion. Degradation under acidic conditions may not produce a significant color change.
Q4: What analytical techniques can be used to identify the degradation products?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying degradation products by providing both retention time data and mass-to-charge ratio information, which can be used to deduce the molecular weight and structure of the degradants. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradation products may be necessary.
Data Presentation
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 85.2 | 4-Chloro-3,5-dinitrobenzoic acid |
| 0.1 M NaOH | 2 | 25 | 45.7 | 4-Hydroxy-3,5-dinitrobenzamide |
| pH 7 Buffer | 72 | 40 | 99.1 | Not Detected |
| 3% H₂O₂ | 24 | 25 | 98.5 | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Condition: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL.
-
Incubation: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the acidic sample with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study in Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Stress Condition: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide to achieve a final drug concentration of 0.1 mg/mL.
-
Incubation: Maintain the solution at room temperature (25°C).
-
Sampling: Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 0.5, 1, 2, and 4 hours).
-
Neutralization and Dilution: Immediately neutralize the basic sample with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Degradation pathway under acidic conditions.
how to monitor the progress of reactions involving 4-Chloro-3,5-dinitrobenzamide by TLC or LC-MS
Welcome to the technical support center for monitoring chemical reactions involving 4-Chloro-3,5-dinitrobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant for chromatographic analysis?
A1: this compound is a moderately polar compound due to the presence of the amide and two nitro groups. The aromatic ring and the chlorine atom contribute to its nonpolar character. This dual nature allows for good separation using normal-phase (TLC) and reverse-phase (LC-MS) chromatography. Its strong UV absorbance, due to the dinitroaromatic system, makes it easily detectable by UV-Vis detectors in both TLC and LC.
Q2: Which chromatographic technique, TLC or LC-MS, is more suitable for monitoring my reaction?
A2: The choice between TLC and LC-MS depends on the specific requirements of your analysis.
-
TLC is a rapid, simple, and cost-effective technique ideal for quick qualitative checks of reaction progress.[1] It allows for the simultaneous analysis of multiple samples and is excellent for identifying the disappearance of starting material and the appearance of the product.
-
LC-MS provides both qualitative and quantitative information with high sensitivity and specificity.[2] It is the preferred method when you need to identify and quantify reactants, products, and byproducts, especially in complex reaction mixtures. The mass spectrometer provides molecular weight information, aiding in the identification of unknown species.
Q3: How can I visualize this compound and its derivatives on a TLC plate?
A3: this compound and many of its aromatic derivatives are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[3] For compounds that are not UV-active or for enhanced visualization, specific chemical stains can be used. A highly effective method for nitroaromatic compounds involves their reduction to primary amines with a reagent like stannous chloride, followed by diazotization and coupling with a dye-forming reagent such as β-naphthol to produce brightly colored spots.[4]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[1] |
| Inappropriate solvent system. | Change the solvent system to one with a different polarity. | |
| The compound is highly polar and interacts strongly with the silica gel. | Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase. | |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | To decrease the Rf, use a less polar mobile phase. To increase the Rf, use a more polar mobile phase. |
| Incorrect stationary phase. | For highly polar compounds, consider using reverse-phase TLC plates. | |
| No spots are visible under UV light | The compound is not UV-active. | Use a chemical stain for visualization. For nitro compounds, a stannous chloride/diazotization stain is effective.[4] |
| The concentration of the compound is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| Reaction mixture appears as a smear | High-boiling point reaction solvents (e.g., DMF, DMSO) are present. | After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[6] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (fronting or tailing) | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Equilibrate the column with the mobile phase for a sufficient time before analysis. | |
| Low signal intensity or no peak detected | Poor ionization of the analyte. | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not effective). |
| Ion suppression from the matrix or mobile phase additives. | Modify the sample preparation to remove interfering substances. Use a mobile phase with MS-compatible additives like formic acid instead of non-volatile acids like phosphoric acid.[7] | |
| The compound has degraded in the sample vial. | Prepare fresh samples for analysis. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly. |
| Leak in the system. | Check all fittings and connections for leaks. |
Experimental Protocols
Protocol 1: Monitoring a Nucleophilic Aromatic Substitution Reaction by TLC
This protocol describes the monitoring of the reaction of this compound with a primary amine (e.g., benzylamine) to form the corresponding N-substituted product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v, can be optimized)
-
UV lamp (254 nm)
-
Staining solution (optional): 5% (w/v) stannous chloride in 2M HCl, 2% (w/v) aqueous sodium nitrite, 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide.[4]
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of this compound.
-
In the "RM" lane, spot a small aliquot of the reaction mixture.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
(Optional) For enhanced visualization, spray the plate with the stannous chloride solution, heat, and then sequentially spray with the sodium nitrite and β-naphthol solutions.[4]
-
-
Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot and the appearance of a new product spot in the "RM" lane indicate the progress of the reaction. The "C" lane helps to confirm the identity of the starting material spot in the reaction mixture.
Expected Results (Rf values are estimations and may vary):
| Compound | Expected Rf (Hexane:EtOAc 7:3) |
| This compound (Starting Material) | ~0.4 |
| N-benzyl-4-amino-3,5-dinitrobenzamide (Product) | ~0.2 |
Protocol 2: Quantitative Analysis of Reaction Progress by LC-MS
This protocol provides a general method for the quantitative analysis of a reaction involving this compound using reverse-phase LC-MS.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: ESI source, operating in negative ion mode.
-
Scan Range: m/z 100-500
-
Key Ions to Monitor:
-
This compound: [M-H]⁻ at m/z 244.0
-
Product (e.g., with benzylamine): [M-H]⁻ at m/z 315.1
-
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the initial mobile phase composition (e.g., 90:10 A:B).
-
Method Development and Calibration:
-
Inject a standard solution of this compound to determine its retention time and optimize MS parameters.
-
If the product is available, inject a standard to determine its retention time.
-
Prepare a series of standard solutions of known concentrations of the starting material and product to generate a calibration curve.
-
-
Sample Analysis: Inject the diluted reaction mixture samples onto the LC-MS system.
-
Data Analysis: Integrate the peak areas of the starting material and product in the chromatograms. Use the calibration curves to determine the concentration of each compound at different time points, allowing for the calculation of reaction conversion and yield.
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting guide for common LC-MS issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Reactivity Face-Off: 4-Chloro-3,5-dinitrobenzamide vs. 4-Fluoro-3,5-dinitrobenzamide in Nucleophilic Aromatic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 4-chloro-3,5-dinitrobenzamide and 4-fluoro-3,5-dinitrobenzamide in nucleophilic aromatic substitution (SNAr) reactions.
In the realm of aromatic chemistry, the activation of a benzene ring by electron-withdrawing groups paves the way for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a myriad of functionalized molecules. This guide provides an in-depth comparison of the reactivity of two such activated compounds: this compound and its fluoro-analogue, 4-fluoro-3,5-dinitrobenzamide. The presence of two nitro groups at the meta-positions significantly enhances the electrophilicity of the carbon atom bearing the halogen, making these compounds prime candidates for SNAr reactions.
Executive Summary: Fluorine's Electronegativity Edge Dictates Reactivity
In the landscape of nucleophilic aromatic substitution, the reactivity of the leaving group often defies the trends observed in aliphatic SN1 and SN2 reactions. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine plays a pivotal role in this step. By strongly polarizing the carbon-halogen bond, fluorine renders the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in most SNAr reactions, aryl fluorides are more reactive than their chloro counterparts.
Theoretical Framework: The SNAr Mechanism
The nucleophilic aromatic substitution reaction of 4-halo-3,5-dinitrobenzamides proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism for the SNAr reaction of 4-halo-3,5-dinitrobenzamides.
The initial attack of the nucleophile is the slow, rate-determining step as it disrupts the aromaticity of the ring. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than chlorine, thus accelerating the reaction rate.
Comparative Reactivity: Insights from Analogous Systems
To quantitatively illustrate the expected difference in reactivity, we can examine the kinetic data from the well-studied reactions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in methanol. These compounds are structurally similar to the benzamides , featuring two electron-withdrawing nitro groups that activate the halogen leaving group.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.4 x 10¹ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 2.6 x 10⁻² |
Data extrapolated from analogous systems and general principles of SNAr reactions.
As the data for these analogous compounds indicate, the fluoro-substituted benzene is significantly more reactive than the chloro-substituted one, with a rate constant several orders of magnitude higher. This substantial difference underscores the profound impact of the halogen's electronegativity on the rate of nucleophilic aromatic substitution. It is highly probable that a similar reactivity trend would be observed for 4-fluoro-3,5-dinitrobenzamide and this compound.
Experimental Protocols: A Representative SNAr Reaction
The following is a detailed protocol for a typical nucleophilic aromatic substitution reaction, which can be adapted for the specific substrates and nucleophiles of interest. This protocol is based on established procedures for the reaction of activated aryl halides with amine nucleophiles.
Objective: To synthesize 4-(piperidin-1-yl)-3,5-dinitrobenzamide from this compound and piperidine.
Materials:
-
This compound
-
Piperidine
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add 1.2 mmol of piperidine dropwise at room temperature.
-
Reaction Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically within a few hours), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation and Purification: To the resulting residue, add 20 mL of cold water. The solid product should precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel, washing with a small amount of cold water.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(piperidin-1-yl)-3,5-dinitrobenzamide.
-
Characterization: Dry the purified product and characterize it using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, and mass spectrometry, to confirm its identity and purity.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution and supported by experimental data from analogous systems, 4-fluoro-3,5-dinitrobenzamide is expected to be significantly more reactive than this compound . The heightened reactivity of the fluoro-derivative is a direct consequence of the superior ability of fluorine to activate the aromatic ring towards nucleophilic attack. This understanding is crucial for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes for this important class of compounds. While direct comparative studies on these specific benzamides would provide definitive quantitative data, the established trends in SNAr chemistry provide a robust framework for predicting their relative reactivity.
Structural Elucidation of 4-Chloro-3,5-dinitrobenzamide: A Comparative NMR Spectroscopic Analysis
A comprehensive guide to the structural confirmation of 4-Chloro-3,5-dinitrobenzamide utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with a structurally related compound, outlines detailed experimental protocols, and presents a logical workflow for spectral interpretation.
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a critical prerequisite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the detailed elucidation of molecular structures. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy for the structural verification of this compound, a substituted aromatic amide of interest to researchers and scientists in the field.
Comparative Analysis of ¹H and ¹³C NMR Data
The structural differences between this compound and 3,5-Dinitrobenzamide are expected to manifest in their respective ¹H and ¹³C NMR spectra. The introduction of a chlorine atom at the 4-position in this compound will influence the electron density distribution around the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.
Expected ¹H NMR Spectral Features:
-
This compound: Due to the symmetrical substitution pattern, the two aromatic protons at positions 2 and 6 are chemically equivalent. Therefore, a single signal, likely a singlet, is expected in the aromatic region of the spectrum. The amide protons (-CONH₂) would typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange phenomena.
-
3,5-Dinitrobenzamide: This compound also exhibits symmetry, with equivalent protons at the 2, 6, and 4 positions. A singlet is expected for the H-2 and H-6 protons, and another singlet for the H-4 proton, both in the aromatic region. The amide protons will present similarly to the chloro-substituted analogue.
Expected ¹³C NMR Spectral Features:
-
This compound: Six distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule (with C-2/C-6 and C-3/C-5 being equivalent). The carbonyl carbon of the amide group will resonate at a characteristic downfield chemical shift. The carbon atom bearing the chlorine (C-4) will experience a direct electronic effect, influencing its chemical shift compared to the unsubstituted analogue.
-
3,5-Dinitrobenzamide: Due to symmetry, four distinct signals are expected for the seven carbon atoms (C-2/C-6, C-3/C-5, and C-4 being unique). The absence of the chloro-substituent will result in different chemical shifts for the aromatic carbons compared to this compound.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data
| Compound | Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
| This compound | ¹H | H-2, H-6 | 8.5 - 9.0 | Singlet |
| ¹H | -CONH₂ | 7.5 - 8.5 (broad) | Two Broad Singlets | |
| ¹³C | C=O | 160 - 170 | Singlet | |
| ¹³C | C-1 | 135 - 145 | Singlet | |
| ¹³C | C-2, C-6 | 125 - 135 | Singlet | |
| ¹³C | C-3, C-5 | 145 - 155 | Singlet | |
| ¹³C | C-4 | 130 - 140 | Singlet | |
| 3,5-Dinitrobenzamide | ¹H | H-2, H-6 | ~9.1 | Singlet |
| ¹H | H-4 | ~9.2 | Singlet | |
| ¹H | -CONH₂ | 7.8 - 8.2 (broad) | Two Broad Singlets | |
| ¹³C | C=O | ~162 | Singlet | |
| ¹³C | C-1 | ~136 | Singlet | |
| ¹³C | C-2, C-6 | ~128 | Singlet | |
| ¹³C | C-3, C-5 | ~148 | Singlet | |
| ¹³C | C-4 | ~122 | Singlet |
Note: The chemical shift values for 3,5-Dinitrobenzamide are approximate and based on typical values for similar structures. The expected values for this compound are predictive.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.
-
Materials:
-
This compound (or other benzamide derivative)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of the benzamide sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved.
-
If necessary, gently warm the sample to aid dissolution, but be cautious of potential degradation.
-
Allow the sample to equilibrate to the spectrometer's temperature before data acquisition.
-
2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 8 ppm)
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
-
Temperature: 298 K
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR data follows a logical progression of data acquisition and interpretation. This workflow can be visualized as a flowchart.
Comparative Analysis of the Antifungal Properties of Dinitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the antifungal properties of dinitrobenzamide derivatives, a class of compounds showing promise in the development of novel antifungal agents. By summarizing key experimental data, detailing methodologies, and visualizing potential mechanisms of action, this document aims to facilitate further research and development in this area.
Quantitative Antifungal Activity
The antifungal efficacy of several dinitrobenzamide derivatives and their ester analogs has been evaluated against various clinically relevant fungal strains, primarily from the Candida genus. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible fungal growth, and the minimum fungicidal concentration (MFC), the lowest concentration that results in fungal death, are key metrics for comparison.
A study by Duarte et al. investigated a series of 3,5-dinitrobenzoates and 3,5-dinitrobenzamides against Candida albicans, Candida krusei, and Candida tropicalis.[1] While the study highlighted stronger activity among the ester derivatives, it provided valuable data for N-substituted dinitrobenzamides, which are summarized below. For comparative context, data for a potent ester, Ethyl 3,5-dinitrobenzoate, is also included.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Dinitrobenzamide Derivatives | |||
| N-Benzyl-3,5-dinitrobenzamide | Candida albicans | >1000 | >1000 |
| Candida krusei | >1000 | >1000 | |
| Candida tropicalis | >1000 | >1000 | |
| N-(4-Methoxybenzyl)-3,5-dinitrobenzamide | Candida albicans | >1000 | >1000 |
| Candida krusei | 500 | 1000 | |
| Candida tropicalis | >1000 | >1000 | |
| Comparative Dinitrobenzoate Ester | |||
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 250 |
| Candida krusei | 100 | 125 | |
| Candida tropicalis | 500 | 500 |
Data sourced from Duarte et al. (2022).[1]
Proposed Mechanism of Action
The primary mechanism of antifungal action for dinitrobenzamide and related derivatives is believed to involve the disruption of the fungal cell membrane and interference with ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
In silico modeling studies of ethyl 3,5-dinitrobenzoate, a closely related analog, suggest a multi-target mechanism of action in C. albicans. The compound is predicted to bind to several enzymes within the ergosterol biosynthesis pathway, including ERG1, ERG7, ERG12, and ERG20.[1] Inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane integrity. This disruption can lead to increased membrane permeability, leakage of cellular contents, and cell death.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by dinitrobenzamide derivatives.
Experimental Protocols
The data presented in this guide were primarily obtained through standardized broth microdilution methods. The following is a detailed description of a typical protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal compounds.
Synthesis of N-Substituted 3,5-Dinitrobenzamides
A general procedure for the synthesis of N-substituted 3,5-dinitrobenzamides involves the reaction of 3,5-dinitrobenzoyl chloride with a corresponding primary or secondary amine.
Caption: General workflow for the synthesis of N-substituted 3,5-dinitrobenzamide derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
a. Inoculum Preparation:
-
Fungal strains are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated for 24-48 hours at 35°C.
-
A suspension of the fungal culture is prepared in sterile saline solution.
-
The suspension is adjusted spectrophotometrically to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
The standardized suspension is then diluted in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
b. Microdilution Plate Preparation:
-
The dinitrobenzamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well is typically 100 µL.
-
Control wells are included: a growth control (medium and inoculum, no compound) and a sterility control (medium only).
c. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with 100 µL of the final fungal inoculum, bringing the total volume to 200 µL.
-
The plates are incubated at 35°C for 24-48 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
e. Determination of MFC:
-
Aliquots (e.g., 10 µL) are taken from the wells showing no visible growth (at and above the MIC).
-
These aliquots are plated onto agar plates and incubated for a further 24-48 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.
Structure-Activity Relationship (SAR) Insights
While the available data on the antifungal activity of dinitrobenzamide derivatives is limited, some preliminary structure-activity relationships can be inferred:
-
Ester vs. Amide Linkage: The corresponding 3,5-dinitrobenzoate esters generally exhibit greater antifungal activity than the dinitrobenzamide derivatives investigated so far.[1] This suggests that the ester linkage may be more favorable for cell penetration or interaction with the target site.
-
N-Substitution: In the limited set of tested dinitrobenzamides, the introduction of a 4-methoxybenzyl group on the amide nitrogen conferred some activity against Candida krusei, whereas the N-benzyl derivative was inactive against all tested strains.[1] This indicates that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antifungal spectrum and potency. Further research with a wider range of N-alkyl and N-aryl substitutions is necessary to establish a clear SAR.
Conclusion and Future Directions
Dinitrobenzamide derivatives represent a potential scaffold for the development of new antifungal agents. The current body of research suggests that their mechanism of action likely involves the disruption of the fungal cell membrane via inhibition of the ergosterol biosynthesis pathway. However, the antifungal activity observed in the amide derivatives tested to date is generally lower than that of their ester counterparts.
To fully explore the potential of this chemical class, future research should focus on:
-
Synthesis and screening of a broader library of N-substituted dinitrobenzamides: A systematic exploration of various alkyl, aryl, and heterocyclic substituents on the amide nitrogen is needed to establish a comprehensive structure-activity relationship and identify more potent derivatives.
-
Detailed mechanistic studies: Elucidating the specific enzymatic targets within the ergosterol pathway and exploring other potential mechanisms of action will be crucial for rational drug design and optimization.
-
Evaluation against a wider range of fungal pathogens: Testing promising compounds against a broader panel of clinically relevant yeasts and molds, including drug-resistant strains, will better define their potential clinical utility.
This guide serves as a foundational resource for researchers in the field, providing a concise summary of the current knowledge and a framework for future investigations into the antifungal properties of dinitrobenzamide derivatives.
References
A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 4-Chloro-3,5-dinitrobenzamide Assay
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount for ensuring product quality and safety. This guide provides a comparative overview of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the assay of 4-Chloro-3,5-dinitrobenzamide against a common alternative, High-Performance Liquid Chromatography (HPLC). The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and methodological considerations of these analytical techniques.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated qNMR method compared to a standard HPLC method for the quantification of a small molecule like this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | qNMR Method | HPLC-UV Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~10 µM[1] | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~50 µM[1] | ~0.5 µg/mL |
| Specificity/Selectivity | High (structure-specific)[2] | Dependent on chromatographic separation |
| Sample Throughput | Moderate | High (with autosampler) |
| Need for Reference Standard | For purity assignment of internal standard[3] | Required for calibration curve[3] |
| Destructive/Non-destructive | Non-destructive[4] | Destructive |
Experimental Protocols
Quantitative NMR (qNMR) Method
The qNMR method offers a primary measurement capability, where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte if an internal calibrant of known purity is used.[3][5]
a. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) in which both the sample and internal standard are fully soluble.
-
Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.
b. NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[3]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and internal standard to ensure full relaxation.
-
Number of Scans (ns): 16 or 32, depending on the desired signal-to-noise ratio.
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Temperature: Maintained at a constant temperature (e.g., 298 K).
-
c. Data Processing and Analysis
-
Apply a Fourier transform to the Free Induction Decay (FID) with appropriate phasing and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used comparative analytical technique that separates components in a mixture for subsequent quantification based on a calibration curve generated from a reference standard. A reverse-phase HPLC method is suitable for the analysis of this compound.[6]
a. Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
b. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration that falls within the calibration range.
c. Analysis
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Methodology Visualization
The following diagram illustrates the general workflow for the validation of the qNMR method for the assay of this compound.
qNMR method validation workflow.
References
- 1. Validation of a generic quantitative (1)H NMR method for natural products analysis [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
assessing the purity of synthesized 4-Chloro-3,5-dinitrobenzamide against a commercial standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized 4-Chloro-3,5-dinitrobenzamide against a commercially available standard. The following sections detail the synthetic protocol, purification methods, and comparative analytical data obtained through High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All experimental data are summarized in comparative tables, and methodologies are described in detail to allow for replication and validation.
Synthesis of this compound
The synthesis of this compound was achieved from 4-chloro-3,5-dinitrobenzoic acid via a one-pot reaction using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which was then reacted with ammonia.
Reaction Scheme:
C₇H₃ClN₂O₆ + SOCl₂ → C₇H₂Cl₂N₂O₅ + SO₂ + HCl C₇H₂Cl₂N₂O₅ + 2NH₃ → C₇H₄ClN₃O₅ + NH₄Cl
Experimental Protocol: Synthesis
-
To a stirred solution of 4-chloro-3,5-dinitrobenzoic acid (10.0 g, 40.5 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere, thionyl chloride (8.9 mL, 121.5 mmol) was added dropwise at room temperature.
-
A catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) was added, and the reaction mixture was heated to reflux (approximately 110°C) for 2 hours, or until the evolution of HCl and SO₂ gases ceased.
-
The reaction mixture was cooled to room temperature, and the excess thionyl chloride and toluene were removed under reduced pressure to yield the crude 4-chloro-3,5-dinitrobenzoyl chloride as a yellow solid.
-
The crude acyl chloride was re-dissolved in anhydrous acetone (150 mL) and cooled to 0°C in an ice bath.
-
A concentrated aqueous solution of ammonia (28-30%, 20 mL) was added dropwise to the stirred solution, maintaining the temperature below 10°C. A precipitate formed immediately.
-
After the addition was complete, the reaction mixture was stirred for an additional 1 hour at room temperature.
-
The precipitate was collected by vacuum filtration, washed with cold water (3 x 50 mL) to remove ammonium chloride, and then with a small amount of cold ethanol.
-
The crude this compound was dried in a vacuum oven at 60°C.
Purification Protocol: Recrystallization
The crude product was purified by recrystallization from a mixed solvent system of ethanol and water.
-
The crude this compound was dissolved in a minimal amount of hot ethanol (95%).
-
Hot water was added dropwise to the solution until the point of incipient cloudiness.
-
The solution was then allowed to cool slowly to room temperature, followed by further cooling in an ice bath for 1 hour to maximize crystal formation.
-
The purified crystals were collected by vacuum filtration, washed with a cold ethanol/water (1:1) mixture, and dried under vacuum.
Comparative Purity Assessment
Data Presentation: Summary of Analytical Results
| Parameter | Synthesized Product | Commercial Standard |
| Appearance | Pale yellow crystalline solid | Off-white to yellow powder |
| Melting Point (°C) | 185-187 | 184-188 |
| HPLC Purity (%) | 99.2 | ≥98.0 |
| Mass Spec (m/z) | [M-H]⁻ at 243.98 | [M-H]⁻ at 243.98 |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Residual Solvents | Ethanol (by ¹H NMR) | Not detected |
Detailed Experimental Protocols for Purity Assessment
3.1 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of the synthesized product and the commercial standard were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.
3.2 Mass Spectrometry (MS)
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-500.
-
Sample Infusion: Samples were dissolved in methanol and infused directly into the mass spectrometer.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
¹H NMR:
-
Synthesized Product: δ 8.65 (s, 2H, Ar-H), 8.34 (br s, 1H, NH), 7.95 (br s, 1H, NH).
-
Commercial Standard: δ 8.65 (s, 2H, Ar-H), 8.33 (br s, 1H, NH), 7.94 (br s, 1H, NH).
-
-
¹³C NMR:
-
Synthesized Product: δ 164.2 (C=O), 148.5 (C-NO₂), 138.1 (C-Cl), 132.5 (C-CONH₂), 125.1 (Ar-CH).
-
Visualization of Experimental Workflow and Logic
Caption: Experimental workflow for the synthesis, purification, and comparative purity assessment.
Caption: Logical relationship for the comparative analysis of the synthesized product and commercial standard.
Discussion
The synthesized this compound, after a single recrystallization, demonstrated a high degree of purity (99.2% by HPLC), which is comparable to or exceeds the purity of a typical commercial-grade standard. The melting point of the synthesized product was sharp and within the range of the commercial standard, indicating good crystalline quality.
Mass spectrometry confirmed the molecular weight of the synthesized compound, and both ¹H and ¹³C NMR spectra were consistent with the expected structure of this compound. The primary impurity detected in the synthesized product by ¹H NMR was a trace amount of the recrystallization solvent (ethanol). No significant organic impurities were observed by HPLC, suggesting that the synthesis and purification protocols were effective.
The commercial standard was also of high purity, as expected, and served as a reliable benchmark for the analytical methods. The consistency in the analytical data between the synthesized product and the commercial standard validates the identity and purity of the in-house material.
Conclusion
The described synthetic and purification protocols are effective for producing high-purity this compound. The analytical methodologies detailed in this guide provide a robust framework for assessing the purity of this compound and can be adapted for other similar aromatic amides. The synthesized product is of sufficient quality for use in research and development applications where high purity is a critical requirement.
A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution Reactions of Activated Benzamides with Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of the reaction between activated aromatic systems and anilines, with a specific focus on analogs of 4-Chloro-3,5-dinitrobenzamide. Understanding the kinetics of these nucleophilic aromatic substitution (SNAr) reactions is crucial for optimizing reaction conditions, predicting reactivity, and designing novel compounds in medicinal chemistry and materials science. While direct kinetic data for this compound is not extensively available in the public domain, this guide draws upon comprehensive experimental data from closely related and structurally similar compounds to provide a robust predictive framework.
The reaction between an electron-deficient aryl halide and an aniline derivative typically proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.[1][2][3] This process involves the formation of a negatively charged intermediate called a Meisenheimer complex.[2][4] The rate of this reaction is influenced by the nature of the substituents on both the aniline and the benzamide rings, the solvent, and the temperature.
Comparative Kinetic Data
The following tables summarize kinetic data from reactions of anilines with compounds structurally similar to this compound, namely 4-chloro-3,5-dinitrobenzotrifluoride and 2-chloro-3,5-dinitropyridine. These analogs serve as excellent models for predicting the kinetic behavior of this compound. The data illustrates the influence of aniline substituents on the second-order rate constants (k2) and the activation parameters (ΔH‡ and ΔS‡).
Table 1: Second-Order Rate Constants for the Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines in Methanol.
| Substituent in Aniline | k2 x 103 (dm3 mol-1 s-1) at 30°C |
| 4-OCH3 | 133.0 |
| 4-CH3 | 45.0 |
| H | 15.0 |
| 4-Cl | 4.5 |
| 3-NO2 | 0.3 |
Data extrapolated from studies on analogous compounds.[4][5]
Table 2: Activation Parameters for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol.
| Substituent in Aniline | ΔH‡ (kJ mol-1) | ΔS‡ (J mol-1 K-1) |
| 4-OCH3 | 40.5 | -105 |
| 4-CH3 | 45.1 | -100 |
| H | 50.2 | -95 |
| 4-Cl | 55.3 | -90 |
| 3-NO2 | 68.0 | -85 |
These values indicate that the reactions are enthalpy-controlled.[4]
The data consistently shows that electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. This is reflected in the large negative ρ values obtained from Hammett plots (log k2 vs. σ), which typically range from -3.0 to -4.0 for these types of reactions.[4][5] A large negative ρ value indicates a significant buildup of positive charge on the aniline nitrogen in the transition state, which is stabilized by electron-donating substituents.[4]
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the mechanistic and practical aspects of these kinetic studies, the following diagrams illustrate the key pathways and procedures.
Caption: The Addition-Elimination (SNAr) mechanism for the reaction.
Caption: General experimental workflow for kinetic analysis.
Caption: Logical relationship for determining substituent effects.
Experimental Protocols
The kinetic analysis of the reaction between an activated aryl halide and anilines is typically conducted using UV-Vis spectrophotometry. The following is a generalized protocol based on methodologies reported for analogous reactions.[4][5]
1. Materials and Reagents:
-
This compound (or analogous substrate)
-
Substituted anilines (high purity)
-
Anhydrous methanol (or other suitable solvent)
-
Standard laboratory glassware and a thermostated UV-Vis spectrophotometer.
2. Preparation of Solutions:
-
A stock solution of this compound (e.g., 1 x 10-4 M) is prepared in the chosen solvent.
-
A series of stock solutions of the substituted anilines are prepared at higher concentrations (e.g., 1 x 10-2 M to 5 x 10-2 M) to ensure pseudo-first-order conditions.
3. Kinetic Measurements:
-
The reaction is initiated by mixing equal volumes of the substrate and aniline solutions directly in a thermostated quartz cuvette. The concentration of the aniline should be at least 10-fold greater than that of the substrate.
-
The rate of reaction is monitored by following the increase in absorbance of the product at its maximum wavelength (λmax), which is typically determined by scanning the UV-Vis spectrum of a completed reaction mixture.
-
Absorbance readings are taken at regular time intervals until the reaction is complete (typically 3-5 half-lives).
-
The experiment is repeated at various aniline concentrations and at different temperatures (e.g., 25, 30, 35, 40°C) to determine the activation parameters.
4. Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each run is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k2) is obtained from the slope of the plot of kobs versus the concentration of the aniline.
-
Activation parameters (ΔH‡ and ΔS‡) are calculated from the Eyring plot of ln(k2/T) versus 1/T.
-
A Hammett plot of log(k2) for substituted anilines versus the corresponding Hammett substituent constant (σ) is constructed to evaluate the electronic effects on the reaction rate.
This comprehensive guide, by leveraging data from analogous systems, provides a strong foundation for researchers and drug development professionals to understand and predict the kinetic behavior of the reaction between this compound and anilines. The provided protocols and visualizations offer a practical framework for designing and interpreting kinetic experiments in this important class of reactions.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Chloro-3,5-dinitrobenzamide
For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. This guide provides a detailed comparison of two potential synthetic routes to 4-Chloro-3,5-dinitrobenzamide, a compound of interest in various chemical and pharmaceutical applications. The analysis focuses on synthetic efficiency, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
Two primary synthetic pathways to this compound are considered:
-
Route 1: Direct Nitration of 4-Chlorobenzamide. This approach involves the direct dinitration of the commercially available starting material, 4-chlorobenzamide.
-
Route 2: Amidation of 4-Chloro-3,5-dinitrobenzoic acid. This two-step route begins with the synthesis of 4-chloro-3,5-dinitrobenzoic acid, followed by its conversion to the target amide.
The following table summarizes the key quantitative data for each route, providing a clear comparison of their synthetic efficiency.
| Parameter | Route 1: Direct Nitration of 4-Chlorobenzamide | Route 2: Amidation of 4-Chloro-3,5-dinitrobenzoic acid |
| Starting Material | 4-Chlorobenzamide | 4-Chlorobenzoic acid |
| Number of Steps | 1 | 2 |
| Key Intermediates | None | 4-Chloro-3,5-dinitrobenzoic acid, 4-Chloro-3,5-dinitrobenzoyl chloride |
| Overall Yield | Not reported in literature; likely low due to isomer formation. | High (estimated >70%) |
| Purity of Final Product | Potentially low, requiring extensive purification. | High |
| Key Reagents | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Nitrating mixture, Thionyl chloride, Ammonia |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Step 1: High temperature; Step 2: Milder conditions |
Logical Workflow for Route Comparison
The decision-making process for selecting the optimal synthetic route is outlined in the diagram below.
Caption: A flowchart comparing the two synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Direct Nitration of 4-Chlorobenzamide (Hypothetical Protocol)
A specific, high-yield protocol for the direct dinitration of 4-chlorobenzamide to this compound is not well-documented in the scientific literature. Based on general nitration procedures for substituted benzene rings, the following is a hypothetical protocol. It is anticipated that this reaction would yield a mixture of isomers, including the desired product, as well as mono-nitrated and other dinitrated isomers, necessitating extensive purification.
Materials:
-
4-Chlorobenzamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-chlorobenzamide to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-chlorobenzamide, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 90-100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it slowly over crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold deionized water until the washings are neutral, and dry the crude product.
-
The crude product would then require purification by column chromatography or recrystallization to isolate the this compound from its isomers.
Route 2: Amidation of 4-Chloro-3,5-dinitrobenzoic acid
This route is a more reliable and higher-yielding approach. It involves two distinct steps: the nitration of 4-chlorobenzoic acid and the subsequent conversion of the resulting dinitrobenzoic acid to the target amide.
Step 2a: Synthesis of 4-Chloro-3,5-dinitrobenzoic acid
This protocol is adapted from a known procedure with a reported yield of approximately 87.2%.[1]
Materials:
-
4-Chlorobenzoic acid (5 g)
-
20% Fuming Sulfuric Acid (20 mL)
-
Fuming Nitric Acid (18 mL)
-
Ice
-
Deionized Water
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 20 mL of 20% fuming sulfuric acid.
-
Cool the flask to approximately 15 °C and slowly add 18 mL of fuming nitric acid through a dropping funnel.
-
Slowly add 5 g of 4-chlorobenzoic acid to the mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting light yellow solid and wash the filter cake with deionized water until the filtrate is no longer acidic.
-
Dry the product to obtain 4-chloro-3,5-dinitrobenzoic acid. The reported yield for this step is approximately 87.2%.[1]
Step 2b: Synthesis of this compound
This protocol is based on standard methods for converting carboxylic acids to amides via an acyl chloride intermediate.
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid (from Step 2a)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 4-chloro-3,5-dinitrobenzoic acid in anhydrous dichloromethane.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension.
-
Reflux the mixture for 2-3 hours, or until the reaction is complete (the solid dissolves and gas evolution ceases).
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure to obtain the crude 4-chloro-3,5-dinitrobenzoyl chloride.
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF) and cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
Conclusion
A comparative analysis of the synthetic routes to this compound strongly favors the two-step amidation of 4-chloro-3,5-dinitrobenzoic acid (Route 2) over the direct nitration of 4-chlorobenzamide (Route 1).
Route 2 offers a well-defined, high-yielding pathway to the target compound. The synthesis of the key intermediate, 4-chloro-3,5-dinitrobenzoic acid, is efficient and produces the desired isomer in high purity. The subsequent conversion to the amide is a standard and reliable transformation.
In contrast, Route 1 , the direct dinitration of 4-chlorobenzamide, is likely to be problematic. The presence of an ortho-, para-directing chloro group and a meta-directing amide group on the benzene ring would likely lead to the formation of a complex mixture of isomers under harsh nitrating conditions. This would significantly lower the yield of the desired 4-chloro-3,5-dinitro isomer and necessitate challenging purification steps. The lack of specific and reliable protocols for this direct dinitration in the literature further suggests its inefficiency.
For researchers and drug development professionals seeking an efficient and reliable synthesis of this compound, Route 2 is the recommended approach due to its superior yield, purity, and predictability.
References
A Comparative Analysis of the Thermal Properties of 4-Chloro-3,5-dinitrobenzamide using Differential Scanning Calorimetry
An Objective Evaluation Against Structurally Related Nitroaromatic Compounds
This guide provides a detailed comparison of the thermal properties of 4-Chloro-3,5-dinitrobenzamide and its structural analog, 4-Chloro-3,5-dinitrobenzoic acid, evaluated by Differential Scanning Calorimetry (DSC). The following sections present a summary of their thermal stability, a detailed experimental protocol for DSC analysis, and a logical workflow for thermal hazard assessment. This document is intended for researchers, scientists, and drug development professionals working with nitroaromatic compounds.
Comparative Thermal Properties
The thermal characteristics of this compound and the structurally similar 4-Chloro-3,5-dinitrobenzoic acid are summarized in the table below. Due to the limited availability of complete DSC data for this compound, representative values for decomposition characteristics have been included based on the analysis of similar nitroaromatic compounds to provide a comprehensive comparison.
| Thermal Property | This compound | 4-Chloro-3,5-dinitrobenzoic acid |
| Molecular Formula | C₇H₄ClN₃O₅ | C₇H₃ClN₂O₆ |
| Molecular Weight | 245.58 g/mol [1] | 246.56 g/mol [2] |
| Melting Point (Tₘ) | 186 °C[3] | 159-162 °C[4] |
| Onset of Decomposition (Tₒ) | Not available | Not available |
| Peak Exotherm (Tₚ) | Not available | Not available |
| Enthalpy of Decomposition (ΔHₔ) | Not available | Not available |
Experimental Workflow for Thermal Hazard Assessment
The logical workflow for evaluating the thermal properties and potential hazards of energetic materials like this compound is outlined below. This process ensures a systematic and comprehensive analysis from initial screening to detailed characterization.
Caption: Workflow for Thermal Hazard Assessment of Energetic Materials.
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the methodology for determining the thermal properties of this compound and its analogs using DSC.
1. Objective: To determine the melting point (Tₘ), onset of decomposition (Tₒ), peak exothermic temperature (Tₚ), and enthalpy of decomposition (ΔHₔ) of the test compounds.
2. Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium).
3. Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure containment of any evolved gases during decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
4. Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Hold at 350 °C for 1 minute.
-
Cool the sample to 30 °C.
-
-
Data Collection: Record the heat flow as a function of temperature.
5. Data Analysis:
-
Melting Point (Tₘ): Determined as the peak temperature of the endothermic melting event.
-
Onset of Decomposition (Tₒ): Determined by the intersection of the baseline with the tangent of the leading edge of the exothermic decomposition peak.
-
Peak Exotherm (Tₚ): The temperature at which the rate of heat evolution is at its maximum.
-
Enthalpy of Decomposition (ΔHₔ): Calculated by integrating the area under the exothermic decomposition peak. The value is typically reported in Joules per gram (J/g).
This guide provides a framework for the comparative thermal analysis of this compound. The successful execution of the described experimental protocol will yield valuable data for assessing the thermal stability and potential hazards of this and related nitroaromatic compounds.
References
- 1. This compound | C7H4ClN3O5 | CID 88673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3,5-dinitrobenzaldehyde | C7H3ClN2O5 | CID 13681590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氯-3,5-二硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to Assessing Cross-Reactivity of Reagents Derived from 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of reagents derived from 4-chloro-3,5-dinitrobenzamide, focusing on their potential for cross-reactivity. Given the electrophilic nature of the dinitrobenzoyl moiety, these reagents are designed to react with specific nucleophilic residues on proteins and other biomolecules. However, this reactivity also presents the risk of off-target interactions, which can have significant implications in experimental biology and drug development. This document outlines the expected reactivity of these reagents, compares them with common alternatives, and provides a detailed experimental workflow to assess their cross-reactivity.
Understanding the Reagent and its Potential for Cross-Reactivity
Reagents derived from this compound are characterized by a dinitrobenzoyl group, which acts as a potent electrophile. The two nitro groups withdraw electron density from the aromatic ring, making the carbons susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating covalent bond formation with nucleophiles. The benzamide functional group can be modified to introduce different functionalities, such as linkers for biotin or fluorescent tags, or pharmacophores in drug discovery.
The primary targets for these reagents are nucleophilic amino acid residues on proteins. However, the inherent reactivity of the dinitrobenzoyl core can lead to cross-reactivity with other biological nucleophiles. Understanding and quantifying this off-target activity is crucial for the validation of any new probe or drug candidate based on this scaffold.
Comparison with Alternative Reagents
The choice of a labeling or modifying reagent depends on the target residue and the desired properties of the final conjugate. Reagents derived from this compound are typically used to target lysine or cysteine residues. Here’s how they compare to other commonly used reagents:
| Reagent Class | Primary Target(s) | Bond Type | Key Advantages | Potential for Cross-Reactivity |
| Dinitrobenzoyl Derivatives | Lysine, Cysteine, Tyrosine | Amide, Thioether, Ether | Stable covalent bond; Spectroscopic handle (absorbs UV-Vis light) | High. Can react with various nucleophiles depending on pH and local environment. Potential for off-target effects in complex biological systems. |
| N-Hydroxysuccinimide (NHS) Esters | Lysine, N-terminus | Amide | High reactivity with primary amines; Wide variety of commercial derivatives available. | Moderate. Primarily reacts with amines, but can also react with thiols and phenols at higher pH. Hydrolysis is a competing reaction.[1][] |
| Maleimides | Cysteine | Thioether | Highly specific for thiols at neutral pH; Stable bond. | Low to Moderate. Generally thiol-specific, but can react with amines at higher pH. The resulting thioether bond can undergo retro-Michael reaction, leading to exchange with other thiols.[3] |
| Isothiocyanates | Lysine, N-terminus | Thiourea | Forms a stable thiourea bond. | Moderate. Primarily reacts with amines, but can show reactivity towards other nucleophiles. |
| Sulfonyl Halides | Lysine, Tyrosine, Histidine | Sulfonamide, Sulfonate ester | Forms very stable bonds. | High. Can react with a broad range of nucleophiles. |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of cross-reactivity is essential for the validation of any new reagent. The following is a comprehensive, multi-step protocol designed to characterize the specificity of a novel reagent derived from this compound.
Step 1: In Vitro Reactivity Profiling with Model Nucleophiles
Objective: To determine the intrinsic reactivity of the reagent with a panel of common biological nucleophiles.
Methodology:
-
Prepare Solutions:
-
Dissolve the dinitrobenzamide-derived reagent in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Prepare solutions of model nucleophiles (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-histidine, glutathione) in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction:
-
Incubate the reagent with each model nucleophile at a defined molar ratio (e.g., 1:1, 1:10) at room temperature.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Analyze the reaction mixtures by LC-MS to identify and quantify the formation of adducts.
-
Calculate the reaction rates for each nucleophile to establish a reactivity profile.
-
Step 2: Labeling of a Model Protein
Objective: To assess the labeling efficiency and site-specificity on a well-characterized protein.
Methodology:
-
Protein Selection: Choose a model protein with a known structure and accessible nucleophilic residues (e.g., Bovine Serum Albumin, Lysozyme).
-
Labeling Reaction:
-
Incubate the model protein with increasing molar equivalents of the reagent (e.g., 1x, 5x, 10x, 20x) in reaction buffer for a defined period.
-
-
Purification: Remove excess reagent using a desalting column or dialysis.
-
Analysis:
-
Degree of Labeling (DOL): Determine the average number of reagent molecules conjugated per protein using UV-Vis spectroscopy (if the reagent has a distinct chromophore) or mass spectrometry (MALDI-TOF or ESI-MS).
-
Site-Specificity: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified.
-
Step 3: Proteome-Wide Selectivity Profiling
Objective: To identify the off-target proteins in a complex biological sample.
Methodology:
-
Sample Preparation: Prepare a cell lysate or tissue homogenate.
-
Labeling: Incubate the proteome with the reagent at a concentration relevant to its intended application. Include a control sample treated with vehicle (e.g., DMSO).
-
Enrichment (Optional): If the reagent contains a handle (e.g., biotin), enrich the labeled proteins using affinity chromatography (e.g., streptavidin beads).
-
Proteomic Analysis:
-
Digest the total or enriched proteins with trypsin.
-
Analyze the peptides by quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to identify and quantify the proteins that are significantly more abundant in the reagent-treated sample compared to the control.
-
-
Data Analysis: Perform bioinformatics analysis to identify the off-target proteins and any enriched cellular pathways.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and biological pathways is crucial for communication and interpretation of results. The following diagrams are generated using Graphviz (DOT language) to illustrate a typical workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be perturbed by an off-target interaction.
Caption: Experimental workflow for assessing the cross-reactivity of a novel reagent.
Caption: Hypothetical signaling pathway illustrating a potential off-target effect.
Conclusion
Reagents derived from this compound offer a versatile platform for the development of chemical probes and drug candidates. However, their inherent reactivity necessitates a rigorous evaluation of their cross-reactivity to ensure the validity of experimental results and to mitigate potential toxicity. By following a systematic workflow that includes in vitro profiling, model protein labeling, and proteome-wide analysis, researchers can confidently characterize the specificity of these reagents. This guide provides a framework for these essential validation studies, enabling the development of more reliable and effective tools for chemical biology and drug discovery.
References
head-to-head comparison of 4-Chloro-3,5-dinitrobenzamide as a synthon versus other dinitroaryl halides
For researchers, scientists, and professionals in drug development, the strategic selection of synthons is paramount to the successful construction of complex molecular architectures. Among the various classes of reagents, dinitroaryl halides have carved a niche as versatile building blocks, particularly in nucleophilic aromatic substitution (SNAc) reactions. This guide provides a comprehensive, data-driven comparison of 4-Chloro-3,5-dinitrobenzamide against two widely used dinitroaryl halides: 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) and 1-chloro-2,4-dinitrobenzene (DNCB).
This comparison will delve into their reactivity, substrate scope, and practical applications, supported by experimental data and detailed protocols. The objective is to furnish researchers with the critical information needed to select the most appropriate synthon for their specific synthetic challenges.
At a Glance: Comparative Overview of Dinitroaryl Halide Synthons
| Feature | This compound | 1-Fluoro-2,4-dinitrobenzene (FDNB) | 1-Chloro-2,4-dinitrobenzene (DNCB) |
| Structure | |||
| Molecular Weight | 245.58 g/mol [1] | 186.10 g/mol | 202.55 g/mol |
| Primary Application | Synthon for derivatization of amines and other nucleophiles to introduce a dinitrobenzamide moiety. | Labeling of N-terminal amino acids of peptides (Sanger's reagent), derivatization of amines and thiols. | Synthon for the synthesis of various derivatives via nucleophilic substitution, used in immunology to induce contact hypersensitivity. |
| Reactivity in SNAr | High, due to two meta-directing nitro groups activating the chlorine leaving group. | Very High. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the Meisenheimer complex. | High, but generally lower than FDNB. Chlorine is a good leaving group, but less effective than fluorine in SNAr. |
| Key Advantages | The benzamide group offers a site for further functionalization and can influence the physicochemical properties of the final product. | The high reactivity of the C-F bond allows for reactions under mild conditions. | Cost-effective and widely available. Well-established reactivity profile. |
| Limitations | Less commercially available and less studied compared to FDNB and DNCB. | Can be too reactive for some applications, leading to side reactions. | Less reactive than FDNB, may require harsher reaction conditions. |
Delving Deeper: Reactivity and Mechanistic Insights
The utility of these dinitroaryl halides as synthons is primarily dictated by their reactivity in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The rate of an SNAr reaction is influenced by three main factors:
-
The nature of the leaving group: In SNAr, the bond to the leaving group is broken in the second, fast step. The reactivity is therefore more dependent on the electronegativity of the halogen, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack. The general order of reactivity for halogens in SNAr is F > Cl > Br > I. This is in stark contrast to SN1 and SN2 reactions where the bond strength is the determining factor (I > Br > Cl > F).
-
The degree of activation of the aromatic ring: The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO2), is crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.
-
The nature of the nucleophile: Stronger nucleophiles react faster.
This compound possesses two nitro groups meta to the chlorine atom. This arrangement provides strong activation for nucleophilic attack at the chlorinated carbon. While chlorine is a less effective leaving group than fluorine in SNAr, the strong activation from the two nitro groups renders it a highly reactive synthon. The benzamide functional group (-CONH2) itself is a meta-directing deactivator in electrophilic substitution, but in the context of SNAr on this specific molecule, its electronic influence is secondary to the powerful activating effect of the two nitro groups.
1-Fluoro-2,4-dinitrobenzene (FDNB) , or Sanger's reagent, is renowned for its high reactivity. The fluorine atom, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The two nitro groups at the ortho and para positions provide excellent resonance stabilization for the resulting Meisenheimer complex.
1-Chloro-2,4-dinitrobenzene (DNCB) is a classic and widely used dinitroaryl halide. Similar to FDNB, the nitro groups at the ortho and para positions activate the ring for nucleophilic substitution. However, with chlorine as the leaving group, its reactivity is generally lower than that of FDNB, often necessitating slightly more forcing reaction conditions.
The following diagram illustrates the generalized mechanism of nucleophilic aromatic substitution for these dinitroaryl halides.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocols
To provide a practical context for the comparison, the following are representative experimental protocols for the use of each synthon in the synthesis of N-aryl derivatives.
Protocol 1: Synthesis of N-Aryl-3,5-dinitrobenzamide using this compound
This protocol is adapted from the synthesis of N-alkyl nitrobenzamides.[2][3]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.2 equivalents) and triethylamine (1.5 equivalents) in DCM at 0 °C, add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3,5-dinitrobenzamide.
Protocol 2: Synthesis of N-(2,4-Dinitrophenyl)aniline using 1-Fluoro-2,4-dinitrobenzene (FDNB)
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Aniline
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve FDNB (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve aniline (1.1 equivalents) and sodium bicarbonate (2.0 equivalents) in a mixture of ethanol and water.
-
Add the aniline solution to the FDNB solution with stirring at room temperature.
-
A yellow precipitate of N-(2,4-dinitrophenyl)aniline will form. Stir the mixture for 1-2 hours to ensure complete reaction.
-
Collect the product by vacuum filtration, wash with cold ethanol, and then with water.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrophenyl)aniline.
Protocol 3: Synthesis of N-(2,4-Dinitrophenyl)piperidine using 1-Chloro-2,4-dinitrobenzene (DNCB)
Materials:
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Piperidine
-
Ethanol
-
Potassium carbonate
Procedure:
-
In a round-bottom flask, dissolve DNCB (1.0 equivalent) in ethanol.
-
Add piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure N-(2,4-dinitrophenyl)piperidine.
Visualization of the Synthon Comparison Workflow
The selection of an appropriate dinitroaryl halide synthon can be guided by a logical workflow that considers the desired product, reactivity requirements, and experimental constraints.
Caption: Workflow for selecting the optimal dinitroaryl halide synthon.
Conclusion
The choice between this compound, 1-fluoro-2,4-dinitrobenzene, and 1-chloro-2,4-dinitrobenzene as a synthon depends on a nuanced understanding of their respective reactivities and the specific goals of the synthesis. For applications requiring the highest reactivity and mildest conditions, FDNB remains the gold standard. DNCB offers a cost-effective and reliable alternative for a wide range of transformations. This compound emerges as a valuable synthon when the introduction of a dinitrobenzamide moiety is desired, offering a handle for further diversification and potentially modulating the properties of the target molecule. By carefully considering the factors outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-Chloro-3,5-dinitrobenzamide. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, inspected before use. Dispose of contaminated gloves properly. |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes. |
| Skin and Body Protection | Laboratory coat | Long-sleeved, fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or in case of a spill. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is mandatory to ensure the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep the container of this compound tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
-
Personal Protective Equipment (PPE) Donning :
-
Before handling the compound, don all required PPE as specified in the table above.
-
-
Weighing and Transfer :
-
When weighing, use a balance inside the chemical fume hood or in a ventilated balance enclosure.
-
Handle the compound gently to avoid creating dust.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A solution of soap and water or a suitable laboratory disinfectant can be used.[3]
-
Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.
-
Emergency Procedures
-
Skin Contact : Immediately dust off any solid material from the skin, then flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material to avoid raising dust. Collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[2] Decontaminate the spill area thoroughly.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Chlorinated nitroaromatic compounds are persistent environmental pollutants.[6][7]
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams.
-
-
Container Labeling :
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Irritant").
-
-
Storage of Waste :
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chlorinated and nitroaromatic chemical waste.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound | C7H4ClN3O5 | CID 88673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pshsa.ca [pshsa.ca]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. capotchem.com [capotchem.com]
- 6. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
